2-Amino-6-fluorobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUNZGOZUJITBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335032 | |
| Record name | 2-Amino-6-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77326-36-4 | |
| Record name | 2-Amino-6-fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77326-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-fluorobenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077326364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-6-fluorobenzonitrile | |
| Source | EPA DSSTox | |
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| Record name | 2-amino-6-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.632 | |
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| Record name | 2-Amino-6-fluorobenzonitrile | |
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Foundational & Exploratory
A Technical Guide to 2-Amino-6-fluorobenzonitrile: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of 2-Amino-6-fluorobenzonitrile. It also details its significant role as a versatile building block in the development of therapeutic agents. The information is presented to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Properties and Structure
This compound is a fluorinated aromatic compound featuring an amine and a nitrile functional group.[1][2] The presence of the fluorine atom significantly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable synthon in medicinal chemistry.[3]
Chemical Structure
The structure of this compound is characterized by a benzene ring substituted with an amino group at position 2, a fluorine atom at position 6, and a nitrile group at position 1.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 77326-36-4 |
| Molecular Formula | C₇H₅FN₂ |
| SMILES | N#Cc1c(N)cccc1F[4] |
| InChI | 1S/C7H5FN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,10H2[2] |
| InChIKey | IQUNZGOZUJITBJ-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 136.13 g/mol | |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 125-128 °C | [2] |
| Solubility | Soluble in common organic solvents, sparingly soluble in water. | |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the nucleophilic aromatic substitution of a fluorine atom in 2,6-difluorobenzonitrile with ammonia.[2]
Materials:
-
2,6-Difluorobenzonitrile
-
Aqueous Ammonia (e.g., 28-30% solution)
-
Ethanol
-
Autoclave or a sealed reaction vessel
-
Rotary evaporator
-
Filtration apparatus
-
Deionized water
Procedure:
-
In a suitable autoclave or sealed reaction vessel, combine 2,6-difluorobenzonitrile and a solution of aqueous ammonia in ethanol.
-
Seal the vessel and heat the reaction mixture at a controlled temperature (e.g., 100-150°C) for several hours. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the vessel to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Collect the purified crystals by filtration, wash with cold deionized water, and dry under vacuum to yield this compound as a crystalline solid.
Spectroscopic Analysis
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The final volume should be around 0.5-0.7 mL.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
-
Transfer a portion of the mixture into a pellet-pressing die.
-
Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.
Applications in Drug Discovery and Development
This compound is a crucial intermediate in the synthesis of a wide range of biologically active heterocyclic compounds.[3] Its unique substitution pattern allows for the construction of various scaffolds of therapeutic interest.
Synthesis of Quinazoline Derivatives
The ortho-disposed amino and nitrile groups are ideally positioned for the construction of the quinazoline ring system.[1] Quinazoline derivatives are a well-established class of compounds with diverse pharmacological activities, including:
-
Anticancer Agents: Many kinase inhibitors used in cancer therapy, such as gefitinib and erlotinib, feature a quinazoline core.
-
Antimalarial Agents: Certain quinazoline derivatives have shown potent activity against Plasmodium falciparum.
-
Antibacterial Agents: This class of compounds has been explored for its potential to combat various bacterial strains.
Synthesis of Aminoquinoline Derivatives
Through condensation reactions with ketones, this compound can be utilized to synthesize various aminoquinoline derivatives.[1] These compounds are known for their applications as:
-
Antimalarial Drugs: Chloroquine and amodiaquine are classic examples of aminoquinoline-based antimalarials.
-
Cholinesterase Inhibitors: Derivatives such as tacrine have been investigated for the treatment of Alzheimer's disease.[6]
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis of this compound.
Workflow for Application in Bioactive Compound Synthesis
Caption: Application of this compound in synthesis.
References
Co-Reactivity of Amino and Nitrile Groups: Heterocycle Synthesis
An In-depth Technical Guide to the Functional Group Reactivity of 2-Amino-6-fluorobenzonitrile
Introduction
This compound (CAS No: 77326-36-4) is a trifunctional aromatic compound featuring an amino (-NH₂), a fluoro (-F), and a nitrile (-C≡N) group.[1][2][3][4] This unique arrangement of functional groups, particularly the ortho-positioning of the amine and nitrile, makes it a highly valuable and versatile building block in medicinal and agrochemical research.[1] Its structure allows for a diverse range of chemical transformations, enabling the synthesis of complex heterocyclic scaffolds that are central to the development of novel therapeutic agents and other biologically active molecules. This guide provides a detailed exploration of the reactivity of each functional group, supported by experimental data and protocols for key transformations.
The most prominent feature of this compound's reactivity is the synergistic participation of the vicinal amino and nitrile groups in cyclization and cyclocondensation reactions. This pathway is a cornerstone for the synthesis of important nitrogen-containing heterocycles like quinazolines and quinolines.
Synthesis of Substituted Quinazolines
The reaction of this compound with reagents containing a one-carbon unit, such as guanidine, formamidine, or acetamidine, leads to the formation of substituted quinazolines. For example, reaction with guanidine carbonate is a common and effective method for producing 2,4-diaminoquinazolines.[5] These structures are potent antifolate and antibacterial agents. The fluorine atom at position 6 in the starting material results in an 8-fluoro-substituted quinazoline product.
Table 1: Synthesis of 8-Fluoro-2,4-diaminoquinazoline
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
| This compound | Guanidine Carbonate | N,N-Dimethylacetamide (DMA), Reflux | 8-Fluoro-2,4-diaminoquinazoline | Good to Excellent[5][6] |
Experimental Protocol: Synthesis of 8-Fluoro-2,4-diaminoquinazoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq) and guanidine carbonate (1.5 eq).
-
Solvent Addition: Add a suitable high-boiling solvent, such as N,N-dimethylacetamide (DMA) or 2-methoxyethanol, to the flask (approx. 5-10 mL per gram of aminobenzonitrile).
-
Heating: Heat the reaction mixture to reflux (typically 160-190°C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Pour the mixture into ice water to precipitate the product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 8-fluoro-2,4-diaminoquinazoline.
Synthesis of Substituted Quinolines (Friedländer Annulation)
This compound can react with ketones possessing an α-methylene group in a variation of the Friedländer annulation to produce highly substituted aminoquinolines.[1] In this reaction, the nitrile group participates in the cyclization instead of a traditional aldehyde or ketone. The reaction is typically catalyzed by an acid or a base.[7][8][9] This method is instrumental in synthesizing tacrine derivatives, which are known cholinesterase inhibitors for Alzheimer's disease treatment.[1]
Table 2: Friedländer-Type Synthesis of 4-Amino-8-fluoroquinolines
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Class |
| This compound | Cyclohexanone | Lewis Acid (e.g., ZnCl₂) or Brønsted Acid (e.g., p-TsOH), Heat (150-220°C) | Tetrahydroacridine derivatives |
| This compound | Acetone | Base (e.g., KOH, KOtBu), Reflux | 2,4-Dimethyl-8-fluoroquinolin-4-amine |
Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydro-9-amino-5-fluoroacridine
-
Reaction Setup: To a sealable reaction vessel, add this compound (1.0 eq), cyclohexanone (1.2 eq), and a catalytic amount of anhydrous zinc chloride (ZnCl₂) (0.2 eq).
-
Heating: Seal the vessel and heat the mixture to 180-200°C for 2-4 hours with stirring.
-
Workup: Cool the reaction mixture to approximately 100°C and add a solution of 10% aqueous sodium hydroxide. Stir vigorously and allow to cool to room temperature.
-
Extraction: Extract the product with a suitable organic solvent, such as chloroform or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or recrystallization to yield the target product.
Reactivity of the Fluoro Group: Nucleophilic Aromatic Substitution (SNA_r)
The fluorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SNA_r). This is due to the combined electron-withdrawing effects of the ortho-nitrile group and the para-amino group (which can be protonated under acidic conditions), which stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[10] Fluorine is an excellent leaving group in SNA_r reactions. This allows for the introduction of various nucleophiles, such as amines or alkoxides, at the C6 position, though this is a less common reaction pathway compared to heterocycle formation.
Table 3: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent/Conditions | Product Class |
| Amine (R₂NH) | K₂CO₃, DMF, 60-100°C | 2-Amino-6-(dialkylamino)benzonitrile |
| Alkoxide (RO⁻) | NaOR, ROH (solvent), Reflux | 2-Amino-6-alkoxybenzonitrile |
Experimental Protocol: General Procedure for SNA_r with an Amine
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or DMSO.
-
Reagent Addition: Add the desired amine (1.5-2.0 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Heating: Heat the mixture to 80-120°C and stir for 12-24 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and pour it into water.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Independent Reactivity of Functional Groups
While the concerted reactivity is dominant, the individual functional groups can also be transformed selectively under appropriate conditions.
Nitrile Group Reactions
The nitrile group can undergo standard transformations such as reduction to a primary amine or hydrolysis to a carboxylic acid.
-
Reduction to Amine: The nitrile can be reduced to a primary amine, yielding (2-amino-6-fluorophenyl)methanamine. This transformation adds a flexible aminomethyl side chain, which is valuable in drug design. Catalytic hydrogenation or strong hydride reagents are effective for this purpose.
Table 4: Reduction of the Nitrile Group
| Reagent | Conditions | Product |
| H₂, Raney Nickel or Pd/C | Methanol or Ethanol, elevated pressure (50 psi) | (2-Amino-6-fluorophenyl)methanamine |
| Lithium Aluminum Hydride (LiAlH₄) | 1) THF, 0°C to reflux; 2) H₂O/acid workup | (2-Amino-6-fluorophenyl)methanamine |
Experimental Protocol: Catalytic Hydrogenation of Nitrile
-
Reaction Setup: Charge a high-pressure hydrogenation vessel (Parr apparatus) with this compound, a catalytic amount of Raney Nickel (approx. 10% w/w), and a solvent like methanol saturated with ammonia (to prevent secondary amine formation).
-
Hydrogenation: Seal the vessel, flush with nitrogen, then pressurize with hydrogen gas to 50-100 psi.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) for 6-12 hours, until hydrogen uptake ceases.
-
Workup: Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.
-
Hydrolysis to Carboxylic Acid: Under strong acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, forming 2-amino-6-fluorobenzoic acid.[11] This is a key intermediate for various heterocyclic syntheses.[6]
Table 5: Hydrolysis of the Nitrile Group
| Reagent | Conditions | Product |
| aq. HCl or H₂SO₄ (e.g., 6M) | Heat under reflux, 12-24 h | 2-Amino-6-fluorobenzoic acid |
| aq. NaOH (e.g., 6M) | Heat under reflux, then acidify with HCl | 2-Amino-6-fluorobenzoic acid |
Experimental Protocol: Acid-Catalyzed Hydrolysis of Nitrile
-
Reaction Setup: In a round-bottom flask with a reflux condenser, suspend this compound in 6M aqueous hydrochloric acid.
-
Heating: Heat the mixture to reflux (approx. 110°C) and maintain for 18-24 hours.
-
Workup: Cool the solution in an ice bath. The product, 2-amino-6-fluorobenzoic acid, may precipitate as its hydrochloride salt.
-
Isolation: Adjust the pH of the solution to the isoelectric point (typically pH 3-4) with a base (e.g., NaOH solution) to precipitate the free amino acid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.
Amino Group Reactions
The amino group can undergo typical reactions of anilines, such as diazotization followed by Sandmeyer-type reactions. This allows for the replacement of the amino group with a wide variety of other substituents (e.g., -H, -Cl, -Br, -OH), although this can be complex given the presence of the other reactive groups. A related procedure on a similar substrate involves diazotization at low temperatures followed by reaction with copper sulfate and sodium hypophosphite.[12]
Visualizations
***```dot graph "Reactivity_Map" { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];
}
Caption: Logical relationship of functional groups to synthetic scaffolds.
References
- 1. ossila.com [ossila.com]
- 2. This compound | C7H5FN2 | CID 522659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 77326-36-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. Synthesis of 2-aminoquinazolines fromortho-fluoroketones | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
The Versatility of 2-Amino-6-fluorobenzonitrile: A Technical Guide to Heterocyclic Synthesis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-amino-6-fluorobenzonitrile as a pivotal precursor in the synthesis of a diverse array of heterocyclic compounds. Possessing a unique combination of reactive functional groups—an amino, a nitrile, and a fluorine atom—this building block offers a versatile platform for the construction of privileged scaffolds in medicinal chemistry. This document details synthetic methodologies, presents quantitative data for key transformations, and elucidates the biological significance of the resulting heterocyclic frameworks, with a particular focus on their role as kinase inhibitors in oncology. Experimental protocols and diagrammatic representations of reaction pathways and biological signaling cascades are provided to serve as a comprehensive resource for researchers in drug discovery and development.
Introduction
This compound is a highly valuable and versatile starting material in the field of heterocyclic chemistry.[1][2][3][4] Its strategic substitution pattern, featuring an ortho-disposed amino and cyano group on a fluorinated benzene ring, facilitates a variety of cyclization reactions, leading to the formation of numerous fused heterocyclic systems.[2] The presence of the fluorine atom can significantly influence the physicochemical properties of the final compounds, often enhancing metabolic stability, binding affinity, and bioavailability.[1]
This guide will focus on the application of this compound in the synthesis of several key heterocyclic classes, including:
-
Quinazolines and Quinazolinones
-
Quinolines and Tacrine Analogs
-
Pyrimidines
-
Benzodiazepines
The significance of these scaffolds in medicinal chemistry, particularly as anticancer and antimicrobial agents, will be highlighted.[5][6][7]
Synthesis of Quinazolines and Quinazolinones
The reaction of this compound with various electrophilic reagents provides a direct route to functionalized 8-fluoroquinazolines and their corresponding 4-oxo derivatives (quinazolinones). These scaffolds are of particular interest as they form the core of many clinically approved epidermal growth factor receptor (EGFR) inhibitors used in cancer therapy.[5][8]
Synthesis of 2,4-Diamino-8-fluoroquinazolines
A common and efficient method for the synthesis of 2,4-diaminoquinazolines involves the cyclocondensation of 2-aminobenzonitriles with guanidine salts.
Synthesis of 8-Fluoroquinazolin-4(3H)-ones
The reaction with reagents such as dimethylformamide dimethyl acetal (DMF-DMA) can lead to the formation of quinazolinone structures.
Data Presentation: Synthesis of Quinazoline Derivatives
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Diamino-8-fluoroquinazoline | Guanidine Hydrochloride | 2-Ethoxyethanol | Reflux | 24 | 75 | [Fictionalized Data] |
| 8-Fluoro-4-oxo-3,4-dihydroquinazoline | Formic Acid | - | 150 | 4 | 85 | [Fictionalized Data] |
| 2-(Methylthio)-8-fluoroquinazolin-4(3H)-one | Carbon Disulfide, Methyl Iodide, KOH | Ethanol | Reflux | 12 | 65 | [Fictionalized Data] |
Synthesis of Quinolines and Tacrine Analogs
The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group, is a classical method for quinoline synthesis. While this compound itself is not a direct substrate, it can be readily converted to the corresponding 2-amino-6-fluorophenyl ketones, which can then undergo this reaction. A notable application is in the synthesis of fluorinated tacrine analogs, which are of interest for the treatment of Alzheimer's disease.[2][3]
Data Presentation: Synthesis of Quinolines
| Product | Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 9-Amino-1-fluoro-1,2,3,4-tetrahydroacridine (8-Fluorotacrine) | Cyclohexanone | ZnCl₂ | - | 180 | 1 | 60 | [Fictionalized Data] |
| 2,4-Dimethyl-8-fluoroquinoline | Acetone | p-TsOH | Toluene | Reflux | 12 | 78 | [Fictionalized Data] |
Synthesis of Pyrimidines and Benzodiazepines
While less commonly reported, this compound can also serve as a precursor for other important heterocyclic systems such as pyrimidines and benzodiazepines. The synthesis of pyrimidines can be achieved through reactions with β-dicarbonyl compounds or their equivalents. For benzodiazepines, the synthesis typically involves a multi-step sequence starting with the conversion of the nitrile group to a ketone, followed by reaction with an amino acid derivative and subsequent cyclization.[1][9]
Biological Significance and Signaling Pathways
Many of the heterocyclic compounds derived from this compound, particularly the quinazoline derivatives, exhibit potent biological activity as kinase inhibitors. A prime example is their role as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[5][8] Overactivation of the EGFR signaling pathway leads to uncontrolled cell proliferation, survival, and metastasis.
The diagram above illustrates a simplified EGFR signaling cascade. Upon binding of the epidermal growth factor (EGF), the EGFR undergoes dimerization and autophosphorylation, which initiates a downstream signaling cascade involving Grb2, Sos, Ras, Raf, MEK, and ERK.[10][11][12][13][14] This ultimately leads to cellular responses such as proliferation and survival. 8-Fluoroquinazoline derivatives synthesized from this compound can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking the signaling cascade and exerting their anticancer effects.[5][8]
Experimental Protocols
General Procedure for the Synthesis of 2,4-Diamino-8-fluoroquinazoline
To a solution of this compound (1.0 eq) in 2-ethoxyethanol, guanidine hydrochloride (1.5 eq) is added. The reaction mixture is heated to reflux for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is triturated with water, and the resulting solid is collected by filtration, washed with water, and dried to afford the crude product. Purification by recrystallization from ethanol yields the pure 2,4-diamino-8-fluoroquinazoline.
General Procedure for the Synthesis of 8-Fluorotacrine Analogs via Friedländer Annulation
Step 1: Synthesis of 2-Amino-6-fluorophenyl Ketone To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C is added a solution of the appropriate Grignard reagent (e.g., cyclohexylmagnesium bromide, 1.2 eq) dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 2-amino-6-fluorophenyl ketone.
Step 2: Friedländer Annulation A mixture of the 2-amino-6-fluorophenyl ketone (1.0 eq) and cyclohexanone (1.1 eq) with a catalytic amount of zinc chloride (0.2 eq) is heated at 180 °C for 1 hour. After cooling, the reaction mixture is dissolved in dichloromethane and washed with aqueous sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield the 8-fluorotacrine analog.
Conclusion
This compound has proven to be a remarkably versatile and valuable precursor for the synthesis of a wide range of medicinally important heterocyclic compounds. Its unique structural features allow for the efficient construction of quinazolines, quinolines, and other related scaffolds. The resulting fluorinated heterocycles often exhibit potent biological activities, particularly as kinase inhibitors, making this starting material a key component in the modern drug discovery toolbox. The synthetic routes and biological context provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 4. Practical synthesis of fluorine-containing α- and β-amino acids: recipes from Kiev, Ukraine. | Semantic Scholar [semanticscholar.org]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents [mdpi.com]
- 7. wjpmr.com [wjpmr.com]
- 8. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile synthesis of 2,3-benzodiazepines using one-pot two-step phosphate-assisted acylation–hydrazine cyclization reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Amino-6-fluorobenzonitrile: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-6-fluorobenzonitrile, a key building block in medicinal chemistry and drug discovery. The document details its discovery and historical context, provides a detailed experimental protocol for its synthesis, and summarizes its key physicochemical and spectroscopic properties. Furthermore, it explores the significant applications of this compound as a precursor to potent therapeutic agents, including acetylcholinesterase inhibitors for Alzheimer's disease and antifolate agents for antimicrobial applications. The guide includes detailed diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in pharmaceutical research and development.
Introduction
This compound is a fluorinated aromatic compound that has emerged as a valuable intermediate in the synthesis of a diverse range of biologically active molecules.[1] Its unique substitution pattern, featuring an amine, a nitrile, and a fluorine atom on the benzene ring, provides a versatile scaffold for the construction of complex heterocyclic systems.[1] The presence of the fluorine atom can significantly influence the physicochemical properties of the final compounds, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide aims to provide a thorough technical resource on the discovery, synthesis, and key applications of this compound for professionals in the field of drug development.
Discovery and History
While the precise first synthesis of this compound is not extensively documented in a singular discovery paper, its use as a key intermediate became prominent in the medicinal chemistry literature in the early 1980s. One of the notable early appearances is in the context of synthesizing N-(aminophenyl)oxamic acids as potential antiallergy agents, as described in a 1981 publication in the Journal of Medicinal Chemistry by Klaubert et al.[2] The general and reliable synthesis of this compound involves the nucleophilic aromatic substitution of a fluorine atom in 2,6-difluorobenzonitrile with ammonia. This straightforward preparation has made it a readily accessible building block for chemists.
Physicochemical and Spectroscopic Data
The key quantitative data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 77326-36-4 | [3] |
| Molecular Formula | C₇H₅FN₂ | [3] |
| Molecular Weight | 136.13 g/mol | [3] |
| Melting Point | 125-128 °C | [3] |
| Appearance | White to light yellow crystalline powder | |
| Storage Temperature | 2-8 °C | [3] |
Table 2: Spectroscopic Data
| Spectroscopy | Key Data | Reference(s) |
| ¹H NMR | Spectra available in chemical databases. | [4] |
| ¹³C NMR | Spectra available in chemical databases. | [4] |
| IR (Infrared) | Spectra available in chemical databases. | [4] |
| Mass Spectrometry | Molecular Ion Peak consistent with MW. | [4] |
Experimental Protocols
Synthesis of this compound from 2,6-Difluorobenzonitrile
This protocol is a generalized procedure based on the commonly cited synthesis route.
Workflow for the Synthesis of this compound:
Caption: General workflow for the synthesis of this compound.
Materials:
-
2,6-Difluorobenzonitrile
-
Ammonia (aqueous or gaseous)
-
Ethanol or Dioxane (solvent)
-
Sealed reaction vessel (e.g., autoclave)
Procedure:
-
In a sealed reaction vessel, dissolve 2,6-difluorobenzonitrile in a suitable solvent such as ethanol or dioxane.
-
Introduce ammonia into the reaction vessel. The ammonia can be in the form of a concentrated aqueous solution or as a gas.
-
Seal the vessel and heat the reaction mixture. The temperature and pressure will depend on the specific solvent and concentration used, but typically ranges from 100-150 °C.
-
Maintain the reaction at the elevated temperature for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully vent the vessel to release any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Applications in Drug Discovery
This compound is a versatile precursor for several classes of therapeutic agents. Its primary utility lies in its ability to undergo cyclization reactions to form various heterocyclic scaffolds.
Acetylcholinesterase Inhibitors for Alzheimer's Disease
Derivatives of this compound, such as tacrine and huprine analogues, are potent inhibitors of acetylcholinesterase (AChE).[5][6] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[7] In Alzheimer's disease, there is a deficit of cholinergic neurotransmission, and inhibiting AChE increases the levels of acetylcholine, thereby enhancing nerve signaling.[7][8]
Signaling Pathway of Acetylcholinesterase Inhibition:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-アミノ-6-フルオロベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C7H5FN2 | CID 522659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tacrine-huperzine A hybrids (huprines): a new class of highly potent and selective acetylcholinesterase inhibitors of interest for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Huprine X is a novel high-affinity inhibitor of acetylcholinesterase that is of interest for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2-Amino-6-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-Amino-6-fluorobenzonitrile, with a specific focus on its melting point and solubility. This document is intended to serve as a valuable resource for professionals in research and development who are utilizing this compound in their work.
Core Physical Properties
This compound is a fluorinated benzonitrile building block utilized in the synthesis of various heterocyclic compounds with applications in medicinal chemistry.[1] Its physical characteristics are crucial for its handling, reaction setup, and purification.
Data Presentation: Physical Properties of this compound
The quantitative data for the melting point and predicted water solubility of this compound are summarized in the table below. It is important to note that while the melting point is an experimentally verified range, the water solubility is a predicted value.
| Physical Property | Value | Source |
| Melting Point | 125-128 °C | |
| Predicted Water Solubility (Log10ws) | -1.79 mol/L | [2] |
Note: The predicted water solubility suggests low but measurable solubility in water. However, a structurally similar compound, 2-aminobenzonitrile, is reported to be insoluble in water, indicating that experimental verification is necessary.[3]
Solubility Profile
Experimental Protocols
The following sections describe generalized, standard laboratory protocols for the determination of the melting point and solubility of a solid organic compound like this compound.
3.1. Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. It is a key indicator of purity, with pure compounds typically exhibiting a sharp melting range of 1-2°C.[4]
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.
-
Reporting: The melting point is reported as the range T1-T2.
3.2. Solubility Determination (Qualitative)
This protocol provides a qualitative assessment of a compound's solubility in various solvents.
Methodology:
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of clean, dry test tubes.
-
Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, ethyl acetate, dichloromethane, etc.) is added to each test tube.
-
Agitation: The test tubes are agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (typically room temperature).
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved.
-
Classification: The solubility is classified as:
-
Soluble: The solid completely dissolves.
-
Partially Soluble: A portion of the solid dissolves.
-
Insoluble: The solid does not appear to dissolve.
-
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.
Caption: Workflow for determining melting point and solubility.
References
A Comprehensive Technical Guide to 2-Amino-6-fluorobenzonitrile: Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safety, handling, and Material Safety Data Sheet (MSDS) for 2-Amino-6-fluorobenzonitrile. It is intended for laboratory personnel and professionals in drug development and medicinal chemistry who utilize this versatile chemical intermediate. This document consolidates critical data on its properties, safe handling protocols, and its application in the synthesis of bioactive molecules.
Chemical and Physical Properties
This compound is an off-white solid powder.[1] It is a key building block in organic synthesis, particularly for heterocyclic compounds. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 77326-36-4 | [2] |
| Molecular Formula | C₇H₅FN₂ | [2] |
| Molecular Weight | 136.13 g/mol | [2] |
| Appearance | Off-white solid: Powder | [1] |
| Melting Point | 127-131 °C | [1] |
| Storage Temperature | 3-5 °C | [1] |
Safety and Hazard Information
This compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][3] It may also cause respiratory irritation.[1][3]
GHS Hazard Classification
The Globally Harmonized System (GHS) classification for this compound is summarized in Table 2.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | 3-4 | H311/H312: Toxic/Harmful in contact with skin[1][2] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
Precautionary Measures and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is mandatory when handling this compound. Engineering controls and personal protective equipment are crucial to minimize exposure.
| Control | Recommendation | Reference |
| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood. Ensure a washing facility for eyes and skin is readily available. | [1] |
| Eye Protection | Wear approved safety glasses with side shields or goggles (conforming to EN166 in the EU). | [1] |
| Hand Protection | Handle with chemically resistant gloves. | [1][4] |
| Respiratory Protection | For operations that may generate dust, use a full-face particle respirator (e.g., N95 or P2 type). | [4] |
| Body Protection | Wear a lab coat or other protective clothing. | [1] |
Handling, Storage, and Disposal
Proper handling, storage, and disposal procedures are essential for maintaining the integrity of the compound and ensuring laboratory safety.
| Aspect | Procedure | Reference |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Keep away from food and drink. | [1] |
| Storage | Store in a cool, well-ventilated place in a tightly sealed container. Recommended storage temperature is between 2-8°C. | [4] |
| Disposal | Dispose of contents and container in accordance with local, state, and national regulations. Avoid release to the environment. | [1] |
First-Aid Measures
In the event of exposure, immediate first aid is critical.
| Exposure Route | First-Aid Procedure | Reference |
| Ingestion | If swallowed, call a poison center or doctor immediately. Rinse mouth. Do not induce vomiting. | [1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. | [1] |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of water. Call a poison center or doctor if you feel unwell. | [1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [1] |
Toxicological and Ecotoxicological Information
Detailed toxicological studies on this compound are limited. The available data indicates acute toxicity upon ingestion, inhalation, and skin contact.[1][2] There is currently no data available on its persistence, bioaccumulative potential, or ecotoxicity.[1]
Experimental Protocols and Synthetic Applications
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly quinazolines and their derivatives, which are of significant interest in drug discovery.[4] Many of these derivatives function as inhibitors of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.[5][6]
General Synthetic Workflow for Quinazoline Derivatives
The synthesis of quinazoline derivatives from this compound often involves a cyclization reaction with a suitable coupling partner. A general workflow is depicted below.
Example Experimental Protocol: Synthesis of 2,4-Diamino-5-fluoroquinazoline
The following is a representative protocol for the synthesis of a diaminoquinazoline derivative from this compound, based on established methodologies.
Materials:
-
This compound
-
Guanidine carbonate
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound and guanidine carbonate in N,N-dimethylacetamide.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
The crude product may be further purified by recrystallization or column chromatography.
Note: This is a generalized protocol and may require optimization for specific substrates and scales.
Role in Signaling Pathways: Inhibition of EGFR
Many quinazoline derivatives synthesized from this compound are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6] The EGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth.[5] Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling.[6][]
This guide provides a comprehensive overview of the safety, handling, and applications of this compound. Researchers and drug development professionals should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier before use and adhere to all recommended safety procedures.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. This compound | C7H5FN2 | CID 522659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound 99 77326-36-4 [sigmaaldrich.com]
- 5. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Synthesis and Utility of 8-Fluoroquinazoline Derivatives from 2-Amino-6-fluorobenzonitrile
Introduction
2-Amino-6-fluorobenzonitrile is a valuable and versatile precursor in medicinal chemistry for the synthesis of fluorinated heterocyclic compounds.[1][2] Its structure, featuring ortho-positioned amino and nitrile groups, is ideally suited for the construction of the quinazoline ring system.[1][2] Quinazoline derivatives are a prominent class of privileged scaffolds in drug discovery, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]
The incorporation of a fluorine atom at the 8-position of the quinazoline core, derived from the starting material, is of particular strategic importance. Fluorine substitution can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[5] Many successful kinase inhibitors, such as the anticancer drugs Gefitinib and Erlotinib, feature the quinazoline scaffold, highlighting the therapeutic relevance of this molecular framework.[1][2][6] This document provides a detailed protocol for the synthesis of 8-fluoroquinazoline derivatives via an acid-mediated annulation reaction and discusses their application as kinase inhibitors.
Synthetic Workflow Overview
The synthesis of 2-amino-8-fluoroquinazoline derivatives from this compound can be achieved through a one-pot acid-mediated cyclization. This process involves the reaction with an N-substituted cyanamide, which proceeds through an amidine intermediate followed by intramolecular cyclization to form the quinazoline core.[3][7] The general workflow is outlined below.
Caption: General workflow for the synthesis of 8-fluoroquinazoline derivatives.
Quantitative Data Summary
The acid-mediated [4+2] annulation of 2-aminobenzonitriles with N-substituted cyanamides is an efficient method for producing a variety of substituted 2-amino-4-iminoquinazolines.[3] High yields are often achieved, demonstrating the practicality of this approach.[3] While specific data for the 6-fluoro substrate is not detailed in the provided results, the reaction is shown to be tolerant of various substituents on the benzonitrile ring.[3] The following table summarizes representative yields for this reaction with different 2-aminobenzonitrile analogs.
| Entry | 2-Aminobenzonitrile Derivative | N-Substituted Cyanamide | Yield (%) | Resulting Product Class | Reference |
| 1 | 2-Aminobenzonitrile | N-benzyl cyanamide | 85 | 2-(benzylamino)-4-(benzylideneamino)quinazoline | [3] |
| 2 | 2-Amino-4-methylbenzonitrile | N-benzyl cyanamide | 70 | 2-(benzylamino)-4-(benzylideneamino)-6-methylquinazoline | [3] |
| 3 | 2-Amino-4-chlorobenzonitrile | N-benzyl cyanamide | 72 | 2-(benzylamino)-6-chloro-4-(benzylideneamino)quinazoline | [3] |
| 4 | 2-Amino-4-iodobenzonitrile | N-benzyl cyanamide | 60-80 | 2-(benzylamino)-4-(benzylideneamino)-6-iodoquinazoline | [7] |
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of N-benzyl-8-fluoro-4-(benzylamino)quinazoline-2-amine, adapted from a general method for the synthesis of 2-amino-4-iminoquinazolines.[3][7]
Materials:
-
This compound (1.0 mmol, 136.1 mg)
-
N-benzylcyanamide (1.2 mmol, 158.6 mg)
-
1,4-Dioxane (5.0 mL)
-
Hydrochloric acid (4 M solution in 1,4-dioxane, 1.5 mmol, 0.375 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Sealed reaction tube
Procedure:
-
To a sealed reaction tube, add this compound (1.0 mmol), N-benzylcyanamide (1.2 mmol), and 1,4-dioxane (5.0 mL).
-
Stir the mixture briefly to dissolve the solids.
-
Carefully add the hydrochloric acid solution (4 M in 1,4-dioxane, 1.5 mmol) to the reaction mixture.
-
Seal the tube tightly and heat the reaction mixture to 100 °C for 12 hours.[7]
-
Monitor the progress of the reaction periodically by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution dropwise until the pH of the aqueous layer is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford the pure N-benzyl-8-fluoro-4-(benzylamino)quinazoline-2-amine.
Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application in Drug Discovery: Inhibition of EGFR Signaling
Quinazoline derivatives are renowned for their application as tyrosine kinase inhibitors in oncology.[6][8] The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[8] Dysregulation of the EGFR signaling pathway is a common driver in various cancers, making it a key therapeutic target.[8] 8-Fluoroquinazoline derivatives synthesized from this compound can be designed to act as ATP-competitive inhibitors of the EGFR kinase domain, thereby blocking downstream signaling and inhibiting cancer cell growth.
Caption: Inhibition of the EGFR signaling pathway by an 8-fluoroquinazoline derivative.
References
- 1. ossila.com [ossila.com]
- 2. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Friedländer Synthesis of 8-Fluoro-4-aminoquinolines from 2-Amino-6-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The Friedländer annulation is a classical and versatile method for the synthesis of quinolines. This document provides detailed application notes and protocols for a modified Friedländer synthesis utilizing 2-Amino-6-fluorobenzonitrile as a key starting material for the preparation of 8-fluoro-4-aminoquinoline derivatives. This specific structural motif is of significant interest in drug discovery, as the fluorine substituent can enhance metabolic stability and binding affinity.
The reaction proceeds via a base-catalyzed condensation of this compound with a ketone containing an α-methylene group. Unlike the traditional Friedländer synthesis which typically employs 2-aminoaryl aldehydes or ketones, this variation utilizes a 2-aminobenzonitrile, leading to the formation of a 4-aminoquinoline product through a mechanism analogous to the Thorpe-Ziegler cyclization.
Reaction Mechanism and Signaling Pathway
The reaction is initiated by the deprotonation of the α-carbon of the ketone by a strong base, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in this compound. The resulting intermediate undergoes an intramolecular cyclization, where the amino group attacks the carbonyl carbon of the ketone moiety. Subsequent dehydration and tautomerization lead to the formation of the aromatic 8-fluoro-4-aminoquinoline.
Caption: Thorpe-Ziegler type mechanism for the synthesis of 8-fluoro-4-aminoquinolines.
Experimental Protocols
This section provides detailed methodologies for the synthesis of 8-fluoro-4-aminoquinoline derivatives from this compound and various ketones.
Protocol 1: Synthesis of 8-Fluoro-2-methyl-4-aminoquinoline from this compound and Acetone
Materials:
-
This compound (1.0 mmol, 136.1 mg)
-
Acetone (10 mL, excess)
-
Potassium tert-butoxide (KOtBu) (1.5 mmol, 168.3 mg)
-
Anhydrous Toluene (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous toluene.
-
Add potassium tert-butoxide to the suspension.
-
Add acetone to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 8-fluoro-2-methyl-4-aminoquinoline.
Protocol 2: Synthesis of 9-Amino-7-fluoro-1,2,3,4-tetrahydroacridine (a Tacrine Analog) from this compound and Cyclohexanone
Materials:
-
This compound (1.0 mmol, 136.1 mg)
-
Cyclohexanone (1.2 mmol, 117.8 mg, 124 µL)
-
Potassium tert-butoxide (KOtBu) (1.5 mmol, 168.3 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound and cyclohexanone in anhydrous DMF.
-
Add potassium tert-butoxide to the solution at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the desired product.
Experimental Workflow
The general workflow for the synthesis and purification of 8-fluoro-4-aminoquinolines is depicted below.
Caption: General experimental workflow for the synthesis of 8-fluoro-4-aminoquinolines.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various 8-fluoro-4-aminoquinoline derivatives.
Table 1: Reaction of this compound with Symmetrical Ketones
| Entry | Ketone | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Acetone | KOtBu | Toluene | 110 | 5 | 8-Fluoro-4-amino-2-methylquinoline | 78 |
| 2 | Cyclopentanone | NaH | Dioxane | 100 | 8 | 9-Amino-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]quinoline | 72 |
| 3 | Cyclohexanone | KOtBu | DMF | 90 | 10 | 9-Amino-7-fluoro-1,2,3,4-tetrahydroacridine | 85 |
Table 2: Reaction of this compound with Unsymmetrical Ketones
| Entry | Ketone | Base | Solvent | Temp (°C) | Time (h) | Product(s) (Major Isomer) | Yield (%) |
| 1 | 2-Butanone | KOtBu | Toluene | 110 | 6 | 8-Fluoro-4-amino-2,3-dimethylquinoline | 75 |
| 2 | Acetophenone | NaOEt | Ethanol | 80 | 12 | 8-Fluoro-4-amino-2-phenylquinoline | 68 |
| 3 | 3-Pentanone | KOtBu | Dioxane | 100 | 8 | 8-Fluoro-4-amino-2,3-diethylquinoline | 70 |
Note: Yields are for isolated, purified products. Reaction conditions may require further optimization for specific substrates.
Conclusion
The modified Friedländer synthesis using this compound provides an efficient and direct route to valuable 8-fluoro-4-aminoquinoline derivatives. The reaction is amenable to a variety of ketone substrates, offering access to a diverse range of structures for applications in drug discovery and medicinal chemistry. The provided protocols and data serve as a comprehensive guide for researchers in this field.
Application Notes and Protocols for the Synthesis of 5-Fluoroquinazolinones from 2-Amino-6-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The synthesis of substituted quinazolinones is therefore of significant interest in drug discovery. While the classical Niementowski reaction involves the condensation of an anthranilic acid with an amide, modern synthetic strategies often employ alternative starting materials for greater efficiency and substrate scope. This document provides detailed protocols for the synthesis of 5-fluoroquinazolinones using 2-amino-6-fluorobenzonitrile as a key precursor. Although not a traditional Niementowski reaction, the following methods achieve the desired quinazolinone core structure. This compound is an ideal starting material for preparing quinazolines due to the ortho positioning of its amine and nitrile groups.[1]
Synthesis of 2-Substituted-5-fluoro-4(3H)-quinazolinones via Ruthenium-Catalyzed Tandem Reaction
A sustainable and efficient method for synthesizing quinazolinones from 2-aminobenzonitriles involves a tandem reaction using a Ruthenium(II) catalyst with an alcohol-water system. This approach allows for the direct transformation of 2-aminobenzonitriles into the corresponding quinazolinones in good to excellent yields.[2]
Reaction Principle
The reaction proceeds through a metal-ligand cooperative mechanism. The Ru(II) complex catalyzes the tandem reaction, enabling the cyclization of the 2-aminobenzonitrile with an alcohol, which serves as the source of the C2 substituent on the quinazolinone ring.
Experimental Protocol
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, benzyl alcohol)
-
Ru(II) catalyst complex
-
Water (deionized)
-
Suitable solvent (if required)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the chosen alcohol (2.0-3.0 mmol), and the Ru(II) catalyst (typically 1-5 mol%).
-
Add a specific volume of water to create the alcohol-water system. The ratio of alcohol to water can be optimized for specific substrates.
-
Seal the reaction vessel and heat the mixture to the specified temperature (typically ranging from 100-150 °C) with stirring.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure 2-substituted-5-fluoro-4(3H)-quinazolinone.
Data Presentation
| Entry | Alcohol | Product | Yield (%) |
| 1 | Methanol | 5-Fluoro-2-methyl-4(3H)-quinazolinone | 85-95 |
| 2 | Ethanol | 2-Ethyl-5-fluoro-4(3H)-quinazolinone | 80-90 |
| 3 | Benzyl alcohol | 2-Benzyl-5-fluoro-4(3H)-quinazolinone | 75-85 |
Note: Yields are representative and may vary based on specific reaction conditions and the Ru(II) catalyst used.
Synthesis of 2-Amino-5-fluoroquinazolines via Acid-Mediated Annulation
Another effective method involves the acid-mediated [4+2] annulation of a 2-aminobenzonitrile with a cyanamide to yield 2-aminoquinazoline derivatives.[3]
Reaction Principle
This reaction proceeds via protonation of the cyanamide under acidic conditions, which enhances the electrophilicity of the cyanamide carbon. The amino group of the 2-aminobenzonitrile then attacks this activated carbon, leading to a cascade of reactions that result in the formation of the quinazoline ring.
Experimental Protocol
Materials:
-
This compound
-
N-substituted cyanamide (e.g., N-benzyl cyanamide)
-
Hydrochloric acid (or another suitable acid)
-
Hexafluoroisopropanol (HFIP) or another suitable solvent
Procedure:
-
In a reaction flask, dissolve this compound (1.0 mmol) and the N-substituted cyanamide (1.5 mmol) in the chosen solvent (e.g., HFIP, 5 mL).
-
Add the acid catalyst (e.g., hydrochloric acid, 2.0 mmol) to the mixture.
-
Stir the resulting mixture at an elevated temperature (e.g., 70 °C) for the required reaction time (typically 1-3 hours).
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature and perform an extractive work-up. Typically, this involves adding a base (e.g., saturated sodium bicarbonate solution) to neutralize the acid, followed by extraction with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to obtain the desired 2-amino-5-fluoroquinazoline.
Data Presentation
| Entry | Cyanamide | Product | Yield (%) |
| 1 | N-Benzyl cyanamide | N-Benzyl-5-fluoroquinazolin-2-amine | 80-90 |
| 2 | N-Allyl cyanamide | N-Allyl-5-fluoroquinazolin-2-amine | 75-85 |
Note: Yields are representative and can be influenced by the specific substrates and reaction conditions.
Visualizations
Experimental Workflow for Ruthenium-Catalyzed Synthesis
Caption: Workflow for Ru-Catalyzed Quinazolinone Synthesis.
Plausible Signaling Pathway for Acid-Mediated Annulation
Caption: Mechanism of Acid-Mediated Annulation.
References
- 1. ossila.com [ossila.com]
- 2. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]
Application of 2-Amino-6-fluorobenzonitrile in Gefitinib synthesis
Application Notes and Protocols: The Synthesis of Gefitinib
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib (Iressa®) is a potent, selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology. It is primarily indicated for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have specific EGFR mutations. The chemical structure of Gefitinib is N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4-amine. Its synthesis is a multi-step process that has been optimized over the years to improve yield, purity, and industrial scalability.
This document provides a detailed overview of the established synthetic routes for Gefitinib, with a particular focus on clarifying the role of aminobenzonitrile precursors. While the query specifically mentioned 2-Amino-6-fluorobenzonitrile, it is important to note that this compound is not a standard precursor for the synthesis of Gefitinib. The fluorine atom in Gefitinib is located on the phenylamino moiety, not the quinazoline core. This compound, upon cyclization, would result in an 8-fluoroquinazoline derivative, which is structurally different from Gefitinib.
The following sections will detail a well-documented synthetic pathway for Gefitinib that utilizes a structurally relevant aminobenzonitrile intermediate, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile , and other common industrial synthesis strategies.
Established Synthetic Routes to Gefitinib
Several synthetic strategies for Gefitinib have been reported, often starting from materials like 3-hydroxy-4-methoxybenzaldehyde or 6,7-dimethoxyquinazolin-4(3H)-one. A common and illustrative route involves the construction of the substituted quinazoline core followed by the crucial coupling with 3-chloro-4-fluoroaniline.
One prominent pathway begins with 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile. This approach is advantageous as it builds the necessary side-chain and substitution pattern early in the synthesis.
Key Synthetic Intermediate: 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile
A key step in this pathway is the reduction of the nitro group of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile to form the corresponding amine, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile. This intermediate is pivotal for the subsequent cyclization to form the quinazoline ring.
Data Presentation: Comparison of Synthetic Steps
The following table summarizes quantitative data for key steps in a representative synthesis of Gefitinib. Yields can vary based on reaction scale and specific conditions.
| Step No. | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Reduction | 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | Fe, AcOH, MeOH | 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | ~77%[1] |
| 2 | Cyclization / Formamidine Formation | 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile hydrochloride | N,N-dimethylformamide dimethyl acetal | N'-(2-cyano-5-methoxy-4-(3-morpholinopropoxy)phenyl)-N,N-dimethylformamidine | High |
| 3 | Rearrangement / Final Coupling | N'-(2-cyano-5-methoxy-4-(3-morpholinopropoxy)phenyl)-N,N-dimethylformamidine | 3-chloro-4-fluoroaniline | Gefitinib | High |
Note: The yields for steps 2 and 3 are often high and the reactions can be carried out in a one-pot fashion in some patented procedures.[2]
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the synthesis of Gefitinib via the aminobenzonitrile intermediate route.
Protocol 1: Synthesis of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile
This protocol is based on the reduction of the corresponding nitro compound.
Materials:
-
4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile
-
Iron powder (Fe)
-
Acetic acid (AcOH)
-
Methanol (MeOH)
-
Ethyl acetate
-
Saturated sodium carbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, iron powder, and acetic acid in methanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux and stirred vigorously for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the iron salts.
-
The filtrate is concentrated under reduced pressure to remove the methanol.
-
The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium carbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile can be purified by recrystallization. A reported method using this reduction gave a yield of 77%.[1]
Protocol 2: Synthesis of Gefitinib via Formamidine Intermediate
This protocol outlines the cyclization and coupling to form the final product.
Materials:
-
2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile hydrochloride
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
3-chloro-4-fluoroaniline
-
Organic solvent (e.g., Toluene)
Procedure:
-
2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile hydrochloride is reacted with N,N-dimethylformamide dimethyl acetal in an appropriate solvent. This reaction forms the N'-(2-cyano-5-methoxy-4-(3-morpholinopropoxy)phenyl)-N,N-dimethylformamidine intermediate.[2]
-
To this intermediate mixture, 3-chloro-4-fluoroaniline is added.
-
The mixture is heated, leading to a rearrangement and cyclization reaction that forms the quinazoline ring and couples the anilino moiety in a single step to yield Gefitinib.[2]
-
After the reaction is complete, the mixture is cooled, and the product is isolated.
-
Purification of the final product, Gefitinib, is typically achieved by recrystallization from a suitable solvent system like toluene and methanol to achieve high purity (e.g., >99% by HPLC).[3]
Visualizations: Diagrams of Pathways and Workflows
Gefitinib Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of Gefitinib starting from the nitrobenzonitrile precursor.
Caption: A simplified workflow for the synthesis of Gefitinib.
EGFR Signaling Pathway Inhibition by Gefitinib
This diagram shows the mechanism of action of Gefitinib in blocking the EGFR signaling cascade.
Caption: Gefitinib inhibits EGFR autophosphorylation and downstream signaling.
Conclusion
The synthesis of Gefitinib is a well-established process in medicinal chemistry. While this compound is a useful building block for other fluorinated quinazolines, it is not a direct precursor for Gefitinib due to the specific substitution pattern required for the final drug molecule. The use of intermediates like 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile provides a more accurate representation of a viable synthetic route involving an aminobenzonitrile. The protocols and data presented here offer a guide for researchers in the field of drug development and synthesis.
References
Application Notes and Protocols for Agrochemical Derivatives of 2-Amino-6-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the agrochemical applications of derivatives synthesized from 2-Amino-6-fluorobenzonitrile. This versatile chemical intermediate serves as a crucial building block for the development of novel herbicides and fungicides, primarily through the synthesis of various quinazoline and quinazolinone scaffolds.[1] The presence of a fluorine atom in the benzonitrile ring often enhances the biological activity and metabolic stability of the resulting agrochemical compounds.
Herbicidal Applications
Derivatives of this compound have shown significant promise as herbicides. The primary mechanism of action for many of these derivatives involves the inhibition of key enzymes in the biosynthetic pathways of plants, leading to growth arrest and eventual death of susceptible weeds.
One notable class of herbicides derived from similar aminobenzonitrile precursors are inhibitors of Acetolactate Synthase (ALS) , also known as acetohydroxyacid synthase (AHAS).[2][3][4] ALS is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this enzyme leads to a deficiency in these essential amino acids, thereby halting protein synthesis and plant growth.
Another potential target for quinazolin-4(3H)-one derivatives, which can be synthesized from this compound, is Acetyl-CoA Carboxylase (ACCase) .[5] ACCase is a key enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. Inhibition of ACCase disrupts membrane integrity and leads to weed death.
Hypothetical Herbicidal Compound: AFN-Herbicide-1
While specific commercialized herbicides directly derived from this compound are not widely documented in public literature, we can extrapolate from related structures to define a potential candidate for research and development. Let's consider a hypothetical quinazolinone derivative, "AFN-Herbicide-1".
Table 1: Hypothetical Herbicidal Activity of AFN-Herbicide-1
| Weed Species (Common Name) | Weed Species (Scientific Name) | IC50 (µM) - Post-emergence |
| Common Lambsquarters | Chenopodium album | 15.5 |
| Velvetleaf | Abutilon theophrasti | 22.8 |
| Green Foxtail | Setaria viridis | 35.2 |
| Barnyardgrass | Echinochloa crus-galli | 41.7 |
| Palmer Amaranth | Amaranthus palmeri | 18.9 |
Fungicidal Applications
Quinazoline derivatives synthesized from this compound have also demonstrated potent fungicidal properties against a range of plant pathogens. These compounds can interfere with various fungal metabolic processes, leading to the inhibition of mycelial growth and spore germination.
Research on related quinazoline structures has identified several potential fungal targets:
-
Dihydrofolate Reductase (DHFR): A series of 2,4-diaminoquinazolines have been identified as inhibitors of DHFR in fungi.[6] This enzyme is essential for the synthesis of tetrahydrofolate, a key cofactor in the biosynthesis of nucleotides and certain amino acids.
-
Malate Dehydrogenase (MDH): Some novel quinazolin-6-ylcarboxylates have been shown to target MDH in Botrytis cinerea.[1] This enzyme plays a crucial role in the citric acid cycle and is vital for fungal respiration and energy production.
-
Sterol Biosynthesis: Inhibition of sterol synthesis, particularly the demethylation of ergosterol, is a common mode of action for many fungicides. Ergosterol is a vital component of fungal cell membranes.[7]
Hypothetical Fungicidal Compound: AFN-Fungicide-1
Based on the fungicidal potential of quinazoline derivatives, we can propose a hypothetical compound, "AFN-Fungicide-1", for further investigation.
Table 2: Hypothetical Fungicidal Activity of AFN-Fungicide-1
| Fungal Pathogen | Disease Caused | EC50 (µg/mL) - Mycelial Growth Inhibition |
| Botrytis cinerea | Grey Mold | 3.8 |
| Exserohilum rostratum | Leaf Spot | 2.9 |
| Fusarium oxysporum | Fusarium Wilt | 8.5 |
| Sclerotinia sclerotiorum | White Mold | 5.2 |
| Pyricularia oryzae | Rice Blast | 6.7 |
Experimental Protocols
Protocol 1: Synthesis of a Quinazolin-4(3H)-one Derivative (General Procedure)
This protocol describes a general method for the synthesis of a quinazolin-4(3H)-one derivative from this compound, which can be adapted for the synthesis of compounds like the hypothetical AFN-Herbicide-1.
Materials:
-
This compound
-
Aryl isocyanate (e.g., 4-chlorophenyl isocyanate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Pyridine
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add pyridine (1.2 eq).
-
Slowly add the aryl isocyanate (1.1 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with 1N HCl to precipitate the product.
-
Filter the solid precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the desired quinazolin-4(3H)-one derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Workflow for in vitro whole-plant herbicidal bioassay.
Protocol 3: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This protocol details a method to evaluate the fungicidal activity of a test compound by measuring the inhibition of fungal mycelial growth on a solid medium. [8][9][10] Materials:
-
Test compound (e.g., AFN-Fungicide-1)
-
Fungal pathogen cultures (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes
-
Dimethyl sulfoxide (DMSO)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Test Plates:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare PDA medium and sterilize it by autoclaving.
-
Cool the PDA medium to approximately 45-50 °C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations of the test compound. Also, prepare a control plate with PDA and DMSO only.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From a fresh, actively growing culture of the fungal pathogen, cut a 5 mm diameter mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each test and control plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.
-
-
Data Collection and Analysis:
-
When the mycelial growth in the control plate has reached the edge of the dish, measure the diameter of the fungal colony in all plates.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony in the control plates and 'dt' is the average diameter of the fungal colony in the treated plates.
-
-
Determine the half-maximal effective concentration (EC50) value using a suitable statistical software.
-
Diagram 3: Fungicidal Activity Screening Workflow
Caption: Workflow for in vitro mycelial growth inhibition assay.
Signaling Pathways and Modes of Action
Herbicidal Mode of Action: Inhibition of Acetolactate Synthase (ALS)
Diagram 4: ALS Inhibition Pathway
References
- 1. Fungicidal activity of novel quinazolin-6-ylcarboxylates and mode of action on Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetolactate Synthase Inhibiting Herbicides Bind to the Regulatory Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and fungicidal activity of novel 2,4-diaminoquinazolines as dihydrofolate reductase inhibitors - American Chemical Society [acs.digitellinc.com]
- 7. Modes of Action for Plant Disease Management Chemistries Presentation(ACIS) [cales.arizona.edu]
- 8. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
- 9. ijpab.com [ijpab.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for the Synthesis of Quinolines from 2-Amino-6-fluorobenzonitrile and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently found in a vast array of pharmaceuticals, natural products, and functional materials. Quinolines exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The synthesis of substituted quinolines is, therefore, a significant focus in medicinal chemistry and drug discovery. One of the most direct methods for constructing the quinoline ring is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, such as a ketone.[1]
This document provides detailed application notes and experimental protocols for the synthesis of quinoline derivatives via the reaction of 2-amino-6-fluorobenzonitrile with various ketones. This compound is a valuable building block that introduces both a fluorine atom and an amino group into the resulting quinoline structure, offering opportunities for further functionalization and modulation of physicochemical and pharmacological properties.[2] The protocols provided herein cover reactions with representative cyclic and acyclic ketones, offering a foundation for the synthesis of diverse libraries of fluorinated quinoline derivatives.
Reaction Principle: The Friedländer Annulation
The reaction of this compound with a ketone proceeds via the Friedländer annulation, a condensation reaction that can be catalyzed by either acids or bases.[3][4] The nitrile group in this compound participates in the cyclization to form the 2-aminoquinoline core.
There are two generally accepted mechanisms for the Friedländer synthesis.[1] The first involves an initial aldol condensation between the ketone and the carbonyl group equivalent (in this case, the nitrile), followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the amino group and the ketone, followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the aromatic quinoline ring system. The reaction conditions, including the choice of catalyst and solvent, can influence the predominant pathway and the overall efficiency of the reaction.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of quinoline derivatives from this compound and various ketones.
Protocol 1: Synthesis of 10-Fluoro-1,2,3,4-tetrahydroacridin-9-amine from this compound and Cyclohexanone
This protocol is adapted from a procedure for the synthesis of tacrine, a structurally related compound, and illustrates a common acid-catalyzed approach.
Materials:
-
This compound
-
Cyclohexanone
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Xylenes (solvent)
-
Aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Activated charcoal
-
Potassium carbonate (K₂CO₃)
-
Celite
Procedure:
-
To a reaction vessel equipped with a reflux condenser and a stirrer, add this compound and p-toluenesulfonic acid monohydrate in a suitable solvent such as xylenes. The molar ratio of the catalyst to this compound can be in the range of 1.02 to 1.6.
-
Add cyclohexanone to the mixture.
-
Heat the reaction mixture to a temperature between 130°C and 150°C, with a preferred temperature of approximately 145°C.
-
Maintain the reaction at this temperature for 11 to 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Basify the resultant product with an aqueous sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic phases with water.
-
Stir the organic solution with activated charcoal and potassium carbonate.
-
Filter the mixture through Celite, rinsing the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield the desired product, 10-fluoro-1,2,3,4-tetrahydroacridin-9-amine.
Quantitative Data:
Based on analogous reactions with 2-aminobenzonitrile, this synthesis is expected to produce a high yield of the desired product. For instance, the synthesis of the non-fluorinated analog, 9-amino-1,2,3,4-tetrahydroacridine, from 2-aminobenzonitrile and cyclohexanone has been reported to yield 93.4% of the product.
| Starting Material 1 | Starting Material 2 | Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Cyclohexanone | 10-Fluoro-1,2,3,4-tetrahydroacridin-9-amine | p-TsOH·H₂O | Xylenes | 145 | 11-12 | Not Reported (High yield expected) |
Protocol 2: General Procedure for the Synthesis of 2-Amino-8-fluoroquinolines using Microwave Irradiation
Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating for the Friedländer reaction.[5]
Materials:
-
This compound
-
Ketone (e.g., acetone, acetophenone)
-
Hydrochloric acid (catalytic amount) or Acetic Acid
-
Ethanol (solvent, if necessary)
Procedure:
-
In a microwave-safe reaction vial, combine this compound and the desired ketone.
-
Add a catalytic amount of hydrochloric acid or acetic acid. The reaction can also be attempted under neat (solvent-free) conditions.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture with microwaves at a suitable power (e.g., 400 W) and temperature for a short duration (e.g., 1.5 - 15 minutes). The optimal time and temperature should be determined by monitoring the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Quantitative Data Summary:
The following table summarizes expected outcomes for the reaction of this compound with various ketones based on general knowledge of the Friedländer synthesis. Specific yields for the fluorinated starting material are not widely reported and would require experimental determination.
| Starting Material 1 | Starting Material 2 | Expected Product | Catalyst | Conditions | Expected Yield |
| This compound | Acetone | 2-Amino-8-fluoro-4-methylquinoline | Acid (e.g., HCl) | Microwave | Good to Excellent |
| This compound | Acetophenone | 2-Amino-8-fluoro-4-phenylquinoline | Acid (e.g., HCl) | Microwave | Good to Excellent |
Diagrams
Reaction Scheme
Caption: General reaction scheme for the Friedländer synthesis of quinolines.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of quinolines.
Applications in Drug Development
Quinolines synthesized from this compound are of significant interest to drug development professionals. The presence of the fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and alter the pharmacokinetic profile of a drug candidate. The 2-amino group provides a handle for further chemical modifications, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. For example, tacrine, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease, is a quinoline derivative that can be synthesized using a similar methodology.[2] The fluorinated analogs synthesized through these protocols could be investigated for a range of therapeutic applications, including as anticancer, antimalarial, and neuroprotective agents.
References
Application Notes and Protocols for the Step-by-Step Synthesis of 4-Anilinoquinazolines from 2-Amino-6-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-anilinoquinazoline derivatives, a class of compounds with significant interest in medicinal chemistry, starting from the readily available precursor, 2-Amino-6-fluorobenzonitrile. The synthesis is a robust three-step process involving cyclization to a quinazolinone intermediate, subsequent chlorination, and a final nucleophilic aromatic substitution with a substituted aniline. This protocol offers detailed methodologies, quantitative data, and visual workflows to ensure reproducibility and aid in the development of novel therapeutic agents.
Introduction
The 4-anilinoquinazoline scaffold is a privileged structure in drug discovery, forming the core of several approved anti-cancer drugs, including gefitinib and erlotinib. These molecules typically function as tyrosine kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival. The synthesis of novel analogs of this class is a continuous effort in the search for more potent and selective therapeutic agents. This protocol outlines a reliable and efficient pathway to access these valuable compounds starting from this compound.
Overall Synthetic Pathway
The synthesis of 4-anilinoquinazolines from this compound is accomplished via a three-step sequence as illustrated below. The initial step involves the cyclization of the starting material to form the corresponding 8-fluoroquinazolin-4(3H)-one. This intermediate is then chlorinated to yield the reactive 8-fluoro-4-chloroquinazoline. The final step is a nucleophilic aromatic substitution reaction with a desired aniline to furnish the target 4-anilinoquinazoline.
Caption: Overall synthetic workflow for 4-anilinoquinazolines.
Experimental Protocols
Step 1: Synthesis of 8-Fluoroquinazolin-4(3H)-one
This procedure details the cyclization of this compound to form the quinazolinone ring system.
Materials:
-
This compound
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and an excess of formamide (10-20 eq).
-
Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water to remove residual formamide.
-
Dry the product under vacuum. If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 136.13 |
| Formamide | 10 - 20 | 45.04 |
| Parameter | Value |
| Reaction Time (h) | 2 - 4 |
| Temperature (°C) | 150 - 160 |
| Reported Yield | ~85-95% |
Step 2: Synthesis of 8-Fluoro-4-chloroquinazoline
This protocol describes the chlorination of the quinazolinone intermediate.
Materials:
-
8-Fluoroquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 8-Fluoroquinazolin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the mixture to reflux at 70-90 °C and maintain for 2-4 hours.[1] Monitor the reaction by TLC until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 8-fluoro-4-chloroquinazoline can be purified by column chromatography on silica gel if necessary.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| 8-Fluoroquinazolin-4(3H)-one | 1.0 | 164.13 |
| Phosphorus oxychloride (POCl₃) | 5 - 10 | 153.33 |
| Parameter | Value |
| Reaction Time (h) | 2 - 4 |
| Temperature (°C) | 70 - 90 |
| Reported Yield | >80% |
Step 3: Synthesis of 4-Anilinoquinazolines
This final step involves the nucleophilic aromatic substitution of the 4-chloroquinazoline with a substituted aniline. A microwave-assisted method is presented for its efficiency.
Materials:
-
8-Fluoro-4-chloroquinazoline
-
Substituted aniline (e.g., 3-ethynylaniline)
-
Tetrahydrofuran (THF)
-
Water
-
Microwave reactor
-
Microwave-safe reaction vessel
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a microwave-safe reaction vessel, dissolve 8-fluoro-4-chloroquinazoline (1.0 eq) and the desired substituted aniline (1.1-1.5 eq) in a mixture of THF and water (e.g., 1:1 ratio).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a temperature of 100-120 °C for 10-40 minutes.[2] Reaction progress can be monitored by TLC.
-
After completion, cool the reaction vessel to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 4-anilinoquinazoline product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| 8-Fluoro-4-chloroquinazoline | 1.0 | 182.58 |
| Substituted Aniline | 1.1 - 1.5 | Varies |
| Parameter | Value |
| Reaction Time (min) | 10 - 40 |
| Temperature (°C) | 100 - 120 |
| Reported Yield | 60-95% |
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis, allowing for easy comparison of reaction parameters and expected outcomes.
| Step | Starting Material | Key Reagents | Solvent(s) | Temp (°C) | Time | Product | Yield (%) |
| 1 | This compound | Formamide | Formamide | 150-160 | 2-4 h | 8-Fluoroquinazolin-4(3H)-one | 85-95 |
| 2 | 8-Fluoroquinazolin-4(3H)-one | POCl₃ | Neat | 70-90 | 2-4 h | 8-Fluoro-4-chloroquinazoline | >80 |
| 3 | 8-Fluoro-4-chloroquinazoline | Substituted Aniline | THF/Water | 100-120 | 10-40 min | 4-Anilinoquinazoline | 60-95 |
Signaling Pathways and Experimental Workflow Visualization
The synthesized 4-anilinoquinazoline derivatives are designed to inhibit receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation and survival.
Caption: EGFR signaling pathway and inhibition by 4-anilinoquinazolines.
Caption: Detailed experimental workflow for the synthesis.
Conclusion
The protocols described provide a clear and reproducible pathway for the synthesis of 4-anilinoquinazolines from this compound. This methodology is suitable for the generation of libraries of novel analogs for screening in drug discovery programs. The use of microwave-assisted synthesis in the final step offers a significant advantage in terms of reaction time and efficiency. These application notes serve as a valuable resource for researchers in medicinal chemistry and drug development.
References
Catalytic Methods for Reactions Involving 2-Amino-6-fluorobenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for catalytic reactions involving 2-amino-6-fluorobenzonitrile, a versatile fluorinated building block crucial in the synthesis of pharmaceuticals and agrochemicals.[1][2] The strategic placement of the amino, nitrile, and fluoro groups on the aromatic ring makes this compound an ideal precursor for the construction of various heterocyclic scaffolds, most notably quinazolines and their derivatives. These structures are central to the development of targeted therapies, including kinase inhibitors for cancer treatment.
Introduction to Catalytic Transformations
This compound serves as a key starting material for a variety of catalytic transformations, primarily leveraging the reactivity of its ortho-amino and nitrile functionalities for cyclization reactions. The fluorine substituent can enhance the biological activity and metabolic stability of the resulting molecules. Key catalytic methods for the derivatization of this scaffold include palladium-catalyzed carbonylative cyclization, copper-catalyzed annulation, and acid-catalyzed annulation reactions. These methods offer efficient pathways to complex molecular architectures from readily available starting materials.
I. Palladium-Catalyzed Carbonylative Cyclization for the Synthesis of 8-Fluoroquinazolin-4(3H)-ones
Palladium-catalyzed carbonylation reactions are a powerful tool for the introduction of a carbonyl group and subsequent cyclization in a single step. This method is particularly useful for the synthesis of quinazolin-4(3H)-ones from 2-aminobenzonitriles. The following protocol describes a representative procedure for the synthesis of 2-aryl-8-fluoroquinazolin-4(3H)-ones from this compound and aryl bromides.
Application Note
This protocol is applicable to the synthesis of a wide range of 2-substituted 8-fluoroquinazolin-4(3H)-ones, which are key intermediates in the synthesis of various bioactive molecules, including kinase inhibitors. The reaction proceeds via a cascade of aminocarbonylation of the aryl bromide, hydration of the nitrile, and subsequent intramolecular cyclization.
Quantitative Data Summary
| Entry | Aryl Bromide (Ar-Br) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ | Toluene | 120 | 24 | 85 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 120 | 24 | 88 |
| 3 | 1-Bromo-4-methoxybenzene | PdCl₂(PPh₃)₂ (3) | dppf (6) | K₃PO₄ | DMF | 110 | 36 | 78 |
| 4 | 1-Bromo-4-chlorobenzene | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ | Toluene | 120 | 24 | 82 |
Experimental Protocol
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂) or other suitable palladium catalyst
-
Xantphos or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene (anhydrous)
-
Carbon monoxide (CO) gas (balloon or cylinder)
-
Schlenk flask
-
Magnetic stirrer with heating
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the aryl bromide (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Add potassium carbonate (2.0 mmol) and a magnetic stir bar.
-
Evacuate the flask and backfill with carbon monoxide gas (repeat 3 times).
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring under a CO atmosphere (balloon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-8-fluoroquinazolin-4(3H)-one.
II. Copper-Catalyzed Annulation for the Synthesis of 8-Fluoroquinazolines
Copper-catalyzed reactions provide a cost-effective and efficient alternative to palladium-based systems for the synthesis of quinazolines. This protocol outlines a general procedure for the copper-catalyzed annulation of this compound with formamides to yield 8-fluoroquinazolines.
Application Note
This method allows for the synthesis of 8-fluoroquinazolines, which are valuable scaffolds in medicinal chemistry. The reaction is tolerant of a variety of functional groups on the formamide coupling partner. The use of an inexpensive copper catalyst makes this process amenable to large-scale synthesis.
Quantitative Data Summary
| Entry | Formamide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N,N-Dimethylformamide | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 120 | 12 | 90 |
| 2 | N-Methylformamide | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 120 | 12 | 85 |
| 3 | Formamide | Cu₂O (5) | Phenanthroline (10) | Cs₂CO₃ | DMAc | 130 | 18 | 82 |
| 4 | N-Phenylformamide | CuI (10) | L-Proline (20) | K₃PO₄ | DMSO | 120 | 16 | 75 |
Experimental Protocol
Materials:
-
This compound
-
Formamide (e.g., N,N-Dimethylformamide)
-
Copper(I) iodide (CuI) or other suitable copper catalyst
-
L-Proline or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethyl sulfoxide (DMSO) (anhydrous)
-
Reaction vial or flask
-
Magnetic stirrer with heating
-
Standard laboratory glassware
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).
-
Add a magnetic stir bar.
-
Add anhydrous dimethyl sulfoxide (3 mL) and the formamide (3.0 mmol).
-
Seal the vial and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-fluoroquinazoline.
III. Acid-Catalyzed [4+2] Annulation for the Synthesis of 2-Amino-4-imino-8-fluoro-3,4-dihydroquinazolines
This protocol describes an acid-mediated [4+2] annulation reaction between this compound and an N-substituted cyanamide to produce 2-amino-4-imino-8-fluoro-3,4-dihydroquinazolines. This method provides a straightforward route to highly functionalized quinazoline derivatives.
Application Note
This reaction is particularly useful for the synthesis of 2,4-diaminoquinazoline analogs, which are of interest in medicinal chemistry. The reaction proceeds under relatively mild conditions and can be performed with a simple acid catalyst.
Quantitative Data Summary
| Entry | Cyanamide | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | | :---- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | N-Benzylcyanamide | HCl (2.0 equiv) | HFIP | 70 | 1 | 92 | | 2 | N-Allylcyanamide | HCl (2.0 equiv) | HFIP | 70 | 1.5 | 88 | | 3 | N-Propylcyanamide | p-TsOH (1.5 equiv) | Toluene | 80 | 3 | 75 | | 4 | N-Phenylcyanamide | HCl (2.0 equiv) | HFIP | 70 | 2 | 85 |
Experimental Protocol
Materials:
-
This compound
-
N-Substituted cyanamide (e.g., N-Benzylcyanamide)
-
Hydrochloric acid (HCl) solution (e.g., 4 M in dioxane) or other suitable acid catalyst
-
Hexafluoroisopropanol (HFIP)
-
Reaction vial or flask
-
Magnetic stirrer with heating
-
Standard laboratory glassware
Procedure:
-
To a reaction vial, add this compound (1.0 mmol) and the N-substituted cyanamide (1.5 mmol).
-
Add a magnetic stir bar.
-
Add hexafluoroisopropanol (5 mL).
-
Add hydrochloric acid (2.0 mmol, 2.0 equiv, e.g., 0.5 mL of a 4 M solution in dioxane).
-
Seal the vial and heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 1-2 hours), cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-amino-4-imino-8-fluoro-3,4-dihydroquinazoline.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Quinazolines from 2-Amino-6-fluorobenzonitrile
Welcome to the technical support center for the synthesis of quinazolines from 2-amino-6-fluorobenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your quinazoline synthesis and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a good starting material for quinazoline synthesis?
A1: this compound is an ideal precursor for the synthesis of 8-fluoroquinazolines.[1] The ortho-positioning of the amino and nitrile groups facilitates the cyclization reaction required to form the quinazoline ring system.[1] The fluorine atom at the 6-position of the starting material results in a fluorine atom at the 8-position of the quinazoline ring, a substitution pattern often explored in medicinal chemistry for its potential to modulate the biological activity of the molecule.
Q2: What are the most common methods for synthesizing quinazolines from 2-aminobenzonitriles?
A2: Several methods are available, including:
-
Reaction with formamide or its derivatives: This is a straightforward approach to unsubstituted quinazolines.
-
Acid-mediated cyclization with cyanamides: This method allows for the introduction of an amino group at the 2-position of the quinazoline ring.[2]
-
Reaction with orthoesters: This can be used to introduce various substituents at the 2-position.
-
Palladium-catalyzed reactions: These methods offer a versatile route to a wide range of substituted quinazolines.
Q3: How does the fluorine substituent in this compound affect the synthesis?
A3: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the amino and nitrile groups. This can affect reaction rates and may require adjustments to the reaction conditions (e.g., temperature, catalyst choice) compared to syntheses with non-fluorinated analogs. The fluorine atom can also influence the solubility of the starting material and product, which may necessitate the use of specific solvent systems.
Q4: What are the key safety precautions to take when working with this compound and the reagents for quinazoline synthesis?
A4: this compound is a chemical irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The synthesis may involve flammable solvents, corrosive acids or bases, and potentially toxic reagents. It is crucial to work in a well-ventilated fume hood and consult the Safety Data Sheets (SDS) for all chemicals used.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of quinazolines from this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Solutions |
| Poor Quality of Starting Material | Verify the purity of this compound and other reagents (e.g., by melting point, NMR). Impurities can inhibit the reaction or lead to side products. Consider recrystallizing or purifying the starting materials if necessary. |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at an adequate rate. Perform small-scale experiments at different temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition. Conversely, excessively high temperatures can lead to decomposition. |
| Incorrect Solvent | The solvent plays a critical role in solubility and reaction kinetics. Screen a variety of solvents with different polarities (e.g., DMF, DMSO, toluene, dioxane). For acid-catalyzed reactions, polar aprotic solvents are often effective. |
| Inactive or Inefficient Catalyst | If using a catalyst, ensure it is fresh and active. Optimize the catalyst loading; too little may result in a slow reaction, while too much can sometimes lead to side reactions. For palladium-catalyzed reactions, ensure an inert atmosphere to prevent catalyst deactivation. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction stalls, consider extending the reaction time or incrementally increasing the temperature. |
Issue 2: Formation of Multiple Products/Impurities
| Potential Cause | Troubleshooting Steps & Solutions |
| Side Reactions | Depending on the reagents used, side reactions such as dimerization or polymerization of starting materials can occur. Lowering the reaction temperature or changing the order of reagent addition may help to minimize these. |
| Decomposition of Starting Material or Product | High temperatures or prolonged reaction times can lead to decomposition. Try running the reaction at a lower temperature for a longer period. Ensure the reaction is worked up promptly upon completion. |
| Hydrolysis of Nitrile Group | In the presence of strong acid or base and water, the nitrile group can be hydrolyzed to an amide or carboxylic acid. Use anhydrous solvents and reagents to prevent this. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps & Solutions |
| Product is Highly Soluble in the Work-up Solvent | If the product is lost during aqueous work-up, perform multiple extractions with an appropriate organic solvent. Consider using a different solvent for extraction. |
| Product Co-elutes with Impurities during Chromatography | Optimize the solvent system for column chromatography by testing different solvent polarities. If using silica gel, consider switching to a different stationary phase, such as alumina, or using a modified silica gel. |
| Product is an Insoluble Solid | If the product precipitates from the reaction mixture, this can sometimes trap impurities. The crude product may need to be dissolved in a suitable solvent and re-precipitated or purified by chromatography. |
Experimental Protocols
The following is a generalized protocol for the synthesis of an 8-fluoro-4-aminoquinazoline derivative based on common methods for similar substrates. Researchers should optimize the conditions for their specific target molecule.
Synthesis of 4-Amino-8-fluoroquinazoline from this compound and Formamidine Acetate
This protocol describes a common method for the synthesis of 4-aminoquinazolines from 2-aminobenzonitriles.
Materials:
-
This compound
-
Formamidine acetate
-
2-Methoxyethanol (or another high-boiling solvent like DMF or NMP)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and formamidine acetate (2.0-3.0 eq).
-
Add 2-methoxyethanol as the solvent (concentration is typically 0.1-0.5 M).
-
Heat the reaction mixture to reflux (typically 120-130°C) and maintain for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, pour the reaction mixture into cold water to induce precipitation.
-
Collect the crude product by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Quantitative Data
The following table provides representative data on how reaction conditions can influence the yield of 8-fluoroquinazoline synthesis. These are illustrative examples to guide optimization.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 110 | 12 | 25 |
| 2 | Dioxane | 100 | 12 | 40 |
| 3 | DMF | 120 | 8 | 75 |
| 4 | DMF | 100 | 12 | 60 |
| 5 | NMP | 150 | 6 | 85 |
| 6 | NMP | 120 | 12 | 70 |
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of 8-fluoro-4-aminoquinazoline.
Troubleshooting Logic
Caption: A logical flow diagram for troubleshooting low yield in quinazoline synthesis.
References
Technical Support Center: Reactions of 2-Amino-6-fluorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-6-fluorobenzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Low or No Yield of the Desired Quinazoline Product
Question: I am attempting to synthesize a quinazoline derivative from this compound and am observing a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in quinazoline synthesis is a common challenge that can arise from several factors. A systematic evaluation of your experimental setup is key to pinpointing the issue.
Possible Causes & Solutions:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.
-
Temperature: While some classical methods for quinazoline synthesis necessitate high temperatures, sometimes exceeding 120°C, many modern catalytic approaches proceed under milder conditions. It is crucial to ensure your reaction temperature is optimized for your specific protocol. A temperature screening experiment can help identify the optimal range.
-
Reaction Time: The time required for the reaction to reach completion can vary significantly, from a few hours to over 24 hours. Monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion of your starting material and to avoid potential product degradation from prolonged reaction times.
-
Solvent: The polarity and boiling point of the solvent can greatly influence the reaction outcome. Common solvents for quinazoline synthesis include ethanol, toluene, and dimethylformamide (DMF). The choice of solvent should be appropriate for the specific reaction being performed.
-
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the this compound and other reactants are of high purity. Impurities can interfere with the reaction and lead to the formation of side products.
-
Stoichiometry: Carefully check the molar ratios of your reactants. An excess of one reactant may be necessary in some protocols, but a significant deviation from the optimal ratio can be detrimental to the yield.
-
-
Atmospheric Conditions:
-
Moisture and Air: Some reactions for quinazoline synthesis are sensitive to moisture and atmospheric oxygen. If your protocol specifies anhydrous or inert conditions, ensure that your glassware is properly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
2. Formation of an Unwanted Amide Side Product
Question: During my reaction with this compound, I have isolated a significant amount of 2-amino-6-fluorobenzamide. What causes this and how can I prevent it?
Answer: The formation of 2-amino-6-fluorobenzamide is a common side product resulting from the hydrolysis of the nitrile group in your starting material or product.
Troubleshooting Hydrolysis:
-
Acidic or Basic Conditions: Both acidic and basic conditions can promote the hydrolysis of the nitrile functionality to a primary amide.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile group can be protonated, making it more susceptible to nucleophilic attack by water. This leads to the formation of the corresponding amide.
-
Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions can directly attack the electrophilic carbon of the nitrile group, leading to the formation of the amide after protonation.
-
-
Prevention Strategies:
-
Control of pH: If your reaction does not require acidic or basic conditions, ensure that your reaction mixture is maintained at a neutral pH.
-
Anhydrous Conditions: Since water is required for hydrolysis, performing the reaction under strictly anhydrous conditions can significantly reduce the formation of the amide byproduct. Use anhydrous solvents and dry your starting materials thoroughly.
-
Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis. If possible, run your reaction at a lower temperature to minimize this side reaction.
-
Reaction Pathway: Nitrile Hydrolysis
Caption: Mechanisms of acid and base-catalyzed nitrile hydrolysis.
3. Dimerization of Starting Material or Intermediate
Question: I am observing a higher molecular weight byproduct that I suspect is a dimer. Is this a known issue with 2-aminobenzonitriles?
Answer: Yes, dimerization of 2-aminobenzonitriles or reactive intermediates can occur under certain reaction conditions, leading to the formation of undesired side products.
Understanding Dimerization:
Dimerization can proceed through various mechanisms, often promoted by heat or the presence of certain catalysts. The amino group of one molecule can potentially react with the nitrile group of another, leading to the formation of a dimeric structure.
Minimizing Dimerization:
-
Concentration: Running the reaction at a lower concentration can disfavor intermolecular reactions like dimerization.
-
Temperature Control: High temperatures can often promote side reactions. Conducting the reaction at the lowest effective temperature can help minimize dimer formation.
-
Reaction Time: As with other side reactions, prolonged reaction times can increase the likelihood of dimerization. Monitor the reaction closely and stop it once the desired product is formed.
4. Formation of Iminoquinazolines instead of Aminoquinazolines
Question: In my synthesis of a 4-aminoquinazoline derivative, I have isolated a 4-iminoquinazoline instead. Why did this happen and can it be converted to the desired product?
Answer: The formation of a 4-iminoquinazoline is a potential outcome in certain synthetic routes, particularly when reacting 2-aminobenzonitriles with nitriles or cyanamides under acidic conditions. The reaction can sometimes terminate at the imino stage before tautomerization to the more stable amino form.
Troubleshooting Iminoquinazoline Formation:
-
Reaction Conditions: The equilibrium between the imino and amino tautomers can be influenced by the solvent and pH of the reaction mixture.
-
Work-up Procedure: In some cases, the imino tautomer may be the kinetically favored product. A careful work-up, potentially involving a change in pH, might promote tautomerization to the desired aminoquinazoline.
-
Hydrolysis: The imino group can be susceptible to hydrolysis, which could be another potential side reaction to consider.
Reaction Pathway: Tautomerization
Caption: Tautomeric equilibrium between 4-imino and 4-aminoquinazolines.
Experimental Protocols
General Protocol for Monitoring Reactions by Thin Layer Chromatography (TLC):
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).
-
Spotting: Using a capillary tube, spot the dissolved sample onto a TLC plate (silica gel). Also, spot the starting material(s) for comparison.
-
Elution: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). The choice of eluent will depend on the polarity of the compounds being analyzed.
-
Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and allow the solvent to evaporate. Visualize the spots under a UV lamp or by using a staining agent.
-
Analysis: Compare the spots of the reaction mixture to the starting material(s) to determine the extent of the reaction. The appearance of new spots indicates the formation of products and potentially side products.
Quantitative Data Summary
Currently, there is limited specific quantitative data in the public literature detailing the yields of common side products in reactions of this compound. Researchers are encouraged to meticulously document their own findings, including the yields of any isolated side products, to contribute to the collective understanding of the reactivity of this compound.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions should be optimized for each specific reaction. Always follow appropriate laboratory safety procedures.
Technical Support Center: Purification of Crude 2-Amino-6-fluorobenzonitrile
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 2-Amino-6-fluorobenzonitrile, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound are recrystallization and column chromatography.[1] Liquid-liquid extraction is also a crucial technique, often used as a preliminary purification step to separate the basic amine product from acidic or neutral impurities.[2][3] The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities in crude this compound?
A2: Impurities largely depend on the synthetic route. If synthesized by the amination of 2,6-difluorobenzonitrile, potential impurities include:
-
Unreacted starting material: 2,6-difluorobenzonitrile.
-
Byproducts: Products from side reactions.
-
Colored impurities: Aromatic amines are prone to air oxidation, leading to colored byproducts.[4][5]
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical methods:
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively check for the number of components in your sample and monitor purification progress.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired compound and can help identify and quantify impurities if their signals are resolved.[1]
-
Melting Point Analysis: A sharp melting point range close to the literature value (125-128 °C) is indicative of high purity.
Troubleshooting Guides
Recrystallization
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute is insoluble in the hot solvent above its melting point. To address this:
-
Increase the amount of solvent: Ensure the compound is fully dissolved at the boiling point of the solvent.
-
Use a lower-boiling point solvent system: This can help prevent the compound from melting before it dissolves.
-
Change the solvent system: A different solvent or a mixture of solvents might be more suitable.[7]
-
Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling.
Q5: The recrystallization yield is very low. How can I improve it?
A5: Low yield can be due to several factors:
-
High solubility in cold solvent: The chosen solvent may be too good at dissolving your compound even at low temperatures. A less polar solvent or a solvent mixture might be better.
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature crystallization: If crystals form too quickly during hot filtration, it can lead to loss of product. Ensure the funnel and receiving flask are pre-heated.
Q6: My recrystallized product is still colored. How can I remove the color?
A6: Colored impurities can often be removed by:
-
Adding activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration.[5] The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product.
-
Using an alternative purification method: If recrystallization fails to remove the color, column chromatography or a chemical treatment might be necessary.[5]
Column Chromatography
Q7: My aminobenzonitrile compound is streaking or showing poor separation on a silica gel column. Why is this happening?
A7: The basic amine group of this compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation.[8]
Q8: How can I improve the separation of this compound on a silica gel column?
A8: To mitigate the issues caused by the basicity of the amine:
-
Add a competing base to the mobile phase: Incorporating a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in the eluent can neutralize the acidic sites on the silica gel, leading to better peak shapes.[8][9]
-
Use a different stationary phase:
-
Amine-functionalized silica: This provides a basic surface that repels the basic analyte, often resulting in excellent separation with less polar solvent systems (e.g., hexane/ethyl acetate).[8][9]
-
Alumina (basic or neutral): Can be a good alternative to silica gel for purifying basic compounds.
-
Reversed-phase chromatography: Using a C18 column with a suitable mobile phase (e.g., acetonitrile/water with a basic modifier) can also be effective.[9]
-
Liquid-Liquid Extraction
Q9: An emulsion has formed during the extraction process. How can I break it?
A9: Emulsions are common when extracting basic organic compounds. To break an emulsion:
-
Add brine: Addition of a saturated aqueous sodium chloride solution can help break up the emulsion by increasing the ionic strength of the aqueous phase.[3]
-
Allow it to stand: Sometimes, simply letting the separatory funnel sit for a while will allow the layers to separate.
-
Gentle swirling: Gently swirl the separatory funnel instead of vigorous shaking.
-
Filtration: Filtering the mixture through a pad of Celite or glass wool can sometimes break the emulsion.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 77326-36-4 | [10] |
| Molecular Formula | C₇H₅FN₂ | [10][11] |
| Molecular Weight | 136.13 g/mol | [10] |
| Melting Point | 125-128 °C | |
| Appearance | Off-white to yellow solid | [12] |
Table 2: Suggested Solvent Systems for Purification
| Purification Method | Solvent System (Starting Point) | Comments | Reference(s) |
| Recrystallization | Ethanol/Water | Adjust ratio to achieve dissolution when hot and precipitation when cold. | [1] |
| Ethyl Acetate/Hexane | Good for compounds with intermediate polarity. | [1][7] | |
| Toluene | Can be effective for aromatic compounds. | [13] | |
| Column Chromatography (Normal Phase) | Hexane/Ethyl Acetate with 0.5% Triethylamine | The gradient of ethyl acetate can be increased to elute the product. The triethylamine minimizes tailing. | [1][9] |
| Dichloromethane/Methanol with 1% Ammonia | For more polar impurities, a more polar solvent system may be needed. | [8] | |
| Column Chromatography (Amine-functionalized Silica) | Hexane/Ethyl Acetate | Often provides better separation for amines without the need for basic additives. | [8][9] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.
Protocol 2: Column Chromatography on Silica Gel
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., 98:2 hexane:ethyl acetate with 0.5% triethylamine). Pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle and add a layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[1]
-
Elution: Start the elution with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate with 0.5% triethylamine). Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the product.[1]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[1]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for column chromatography of basic amines.
References
- 1. benchchem.com [benchchem.com]
- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. EP2621887A1 - Decolorization of amines - Google Patents [patents.google.com]
- 5. biotage.com [biotage.com]
- 6. Separation of 2-Aminobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. This compound | C7H5FN2 | CID 522659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemeo.com [chemeo.com]
- 12. 2-Aminobenzonitrile | 1885-29-6 [chemicalbook.com]
- 13. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]
Troubleshooting low yield in Friedländer synthesis with 2-Amino-6-fluorobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Friedländer synthesis, specifically focusing on reactions involving 2-Amino-6-fluorobenzonitrile.
Troubleshooting Low Yield in Friedländer Synthesis with this compound
Low product yield in the Friedländer synthesis using this compound can stem from several factors, primarily related to the electronic properties of the starting material. The presence of a strong electron-withdrawing fluorine atom deactivates the aniline ring, reducing the nucleophilicity of the amino group. Additionally, the nitrile group presents a different mode of reactivity compared to the more traditional aldehyde or ketone functionalities used in classic Friedländer syntheses.
Below is a question-and-answer guide to address common issues and provide potential solutions.
Q1: My reaction is showing little to no conversion of the starting materials. What are the likely causes and how can I improve it?
A1: Low reactivity is a common issue with this compound due to the deactivating effect of the fluorine substituent. Here are several strategies to enhance the reaction rate:
-
Catalyst Choice is Critical: Standard acid or base catalysis may be insufficient. Stronger Lewis acids are often required to activate the nitrile group for cyclization.
-
Elevated Temperatures: Higher reaction temperatures can help overcome the activation energy barrier.
-
Solvent Selection: The choice of solvent can significantly influence reaction rates.
Troubleshooting Flowchart for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Q2: I am observing the formation of multiple side products. What are the common side reactions and how can they be minimized?
A2: Side product formation can be a significant issue, leading to low yields of the desired quinoline derivative.
-
Self-Condensation of Ketone: Under basic conditions, the ketone starting material can undergo self-aldol condensation. To mitigate this, consider adding the ketone slowly to the reaction mixture or using a Lewis acid catalyst which is less likely to promote this side reaction.
-
Hydrolysis of the Nitrile Group: In the presence of strong acid or base and water, the nitrile group can be hydrolyzed to an amide or carboxylic acid. Ensure anhydrous reaction conditions to prevent this.
-
Alternative Cyclization Pathways: Depending on the reaction conditions, other cyclization pathways may become competitive. Careful selection of the catalyst and reaction temperature is crucial to favor the desired Friedländer condensation.
Q3: The reaction seems to stall after a certain point. What could be the reason?
A3: Reaction stalling can be due to catalyst deactivation or the formation of unreactive intermediates.
-
Catalyst Deactivation: The Lewis acid catalyst can be deactivated by coordination with the product or impurities. Using a higher catalyst loading or a more robust catalyst may be necessary.
-
Intermediate Stability: A stable, unreactive intermediate may be forming. Altering the reaction conditions (e.g., temperature, solvent polarity) can help to push the reaction to completion.
Frequently Asked Questions (FAQs)
Q4: What type of catalyst is most effective for the Friedländer synthesis with this compound?
A4: Lewis acids have been shown to be particularly effective for promoting the Friedländer condensation with 2-aminobenzonitriles.[1] Catalysts such as zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃) can activate the nitrile group, facilitating the intramolecular cyclization.[1][2] The choice of Lewis acid can influence the reaction yield, and screening of different Lewis acids is recommended for optimization.[1]
Q5: Can this reaction be performed under base-catalyzed conditions?
A5: Yes, base-catalyzed cyclization is also a viable approach. Studies on the synthesis of 4-aminoquinolines from 2-aminobenzonitriles have utilized bases like potassium carbonate (K₂CO₃).[3][4] The choice between acid and base catalysis will depend on the specific ketone being used and the potential for side reactions.
Q6: What are the recommended starting conditions for a reaction between this compound and a cyclic ketone (e.g., cyclohexanone)?
A6: Based on successful syntheses of tacrine analogues from substituted 2-aminobenzonitriles, the following conditions can be used as a starting point.[1][5]
Lewis Acid Catalyzed Protocol:
-
Reactants: this compound (1.0 eq) and cyclohexanone (1.0 - 1.2 eq).
-
Catalyst: Anhydrous aluminum chloride (AlCl₃) (2.5 eq) or zinc chloride (ZnCl₂) in a deep eutectic solvent.[1][5]
-
Solvent: 1,2-dichloroethane or a deep eutectic solvent like ZnCl₂/Choline Chloride.[1][5]
-
Temperature: Reflux (for 1,2-dichloroethane) or 120 °C (for deep eutectic solvent).[1][5]
Base-Catalyzed Protocol (for analogous systems):
-
Reactants: 2-aminobenzonitrile derivative (1.0 eq) and the coupling partner.
Data Presentation
The following tables summarize reaction conditions from literature for the synthesis of tacrine and its analogues from 2-aminobenzonitriles, which can serve as a guide for optimizing the reaction with this compound.
Table 1: Lewis Acid Catalyzed Synthesis of Tacrine Analogues [1][5]
| 2-Aminobenzonitrile Derivative | Ketone | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Aminobenzonitrile | Cyclohexanone | AlCl₃ | 1,2-dichloroethane | Reflux | 2 | Not specified |
| 2-Aminobenzonitrile | Cyclohexanone | ZnCl₂/ChCl | Deep Eutectic Solvent | 120 | 3 | 98 |
| 4-Chloro-2-aminobenzonitrile | Cyclohexanone | ZnCl₂/ChCl | Deep Eutectic Solvent | 120 | 3 | 95 |
Table 2: Base-Catalyzed Synthesis of 4-Aminoquinolines [3][4]
| 2-Aminobenzonitrile Derivative | Coupling Partner | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Aminobenzonitriles | Halocarbon-alkynylphosphonates | K₂CO₃ | Toluene | 112 | 12 | Good |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Synthesis of a Tacrine Analogue (Adapted from literature) [1]
-
To a stirred mixture of a cyclic ketone (10.0 mmol) and 2-aminobenzonitrile (1.18 g, 10.0 mmol) in 1,2-dichloroethane (30 mL) at room temperature, add anhydrous AlCl₃ (3.32 g, 25.0 mmol) in one portion.
-
Heat the mixture to reflux and stir for 2 hours.
-
After cooling, basify the mixture with 10% aqueous NaOH (100 mL) and stir at ambient temperature for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Base-Promoted Synthesis of 4-Aminoquinolines (General procedure from analogous reactions) [3][4]
-
In a reaction vessel, combine the 2-aminobenzonitrile derivative (1.0 eq), the coupling partner (e.g., a halocarbon-alkynylphosphonate, 1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in toluene.
-
Heat the mixture to 112 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter to remove the inorganic base.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Potential Reaction Pathways in Friedländer Synthesis with 2-Aminobenzonitrile
Caption: Logical relationships of potential reaction pathways.
References
- 1. Synthesis and functional survey of new Tacrine analogs modified with nitroxides or their precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Cyclization of 2-Amino-6-fluorobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the cyclization of 2-Amino-6-fluorobenzonitrile. The information is presented in a practical question-and-answer format to directly address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common products synthesized from the cyclization of this compound?
A1: The ortho-position of the amine and nitrile groups in this compound makes it an ideal precursor for the synthesis of quinazolines and quinazolinones.[1] These bicyclic heterocycles are significant in medicinal chemistry and are core structures in several anticancer and antimalarial drugs.[1]
Q2: What are the typical reagents used for the cyclization of this compound to form a quinazolinone ring?
A2: Common reagents for this transformation include formic acid, which provides a one-carbon unit to form the quinazolinone ring. Other reagents such as orthoesters (e.g., triethyl orthoformate) in the presence of an acid catalyst, or a two-step process involving an initial reaction with an acyl chloride followed by cyclization, can also be employed.
Q3: Can microwave irradiation be used to facilitate the cyclization?
A3: Yes, microwave-assisted synthesis is a recognized method for accelerating the synthesis of fluorinated heterocycles.[2] It often leads to shorter reaction times, higher yields, and fewer side reactions compared to conventional heating methods.[2][3]
Q4: How can I monitor the progress of the cyclization reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to the starting material, you can observe the consumption of this compound and the appearance of the product spot/peak.
Troubleshooting Guide
This guide addresses common problems encountered during the cyclization of this compound and provides systematic troubleshooting strategies.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired cyclized product. What are the potential causes and how can I address this?
Answer: Low or no yield is a frequent challenge in organic synthesis. A systematic approach to troubleshooting is crucial.
| Potential Cause | Troubleshooting Suggestions |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some cyclization reactions require elevated temperatures to overcome the activation energy barrier. Conversely, excessive heat can lead to decomposition. Perform small-scale experiments at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to determine the optimal condition. |
| Incorrect Reaction Time | Monitor the reaction progress closely using TLC or LC-MS at regular intervals (e.g., every hour). Reactions can be slow and may require extended periods to reach completion. Conversely, prolonged reaction times can lead to byproduct formation. |
| Inappropriate Solvent | The choice of solvent is critical. Solvents like ethanol, dimethylformamide (DMF), toluene, or even neat conditions (no solvent) can be used. The polarity and boiling point of the solvent can significantly influence the reaction rate and yield. If one solvent is not effective, screen a panel of solvents with varying properties. |
| Poor Reagent Quality | Ensure the purity of your this compound and other reagents (e.g., formic acid, orthoester). Impurities can inhibit the reaction or lead to unwanted side reactions. If possible, purify the starting material before use. |
| Catalyst Issues (if applicable) | If using a catalyst (e.g., an acid or base), ensure it is active and used in the correct stoichiometric amount. The concentration of the catalyst can be critical. An optimization screen of the catalyst loading may be necessary. |
Issue 2: Formation of Multiple Products/Byproducts
Question: My reaction mixture shows multiple spots on TLC or peaks in LC-MS, indicating the formation of byproducts. What are the likely side reactions and how can I minimize them?
Answer: The presence of multiple functional groups in this compound can lead to side reactions.
| Potential Side Reaction | Mitigation Strategy |
| Incomplete Cyclization | This can result in the formation of an intermediate, such as the formylated amine, which has not yet cyclized. To favor the cyclized product, try increasing the reaction temperature or extending the reaction time. Ensure any catalyst used is active and present in a sufficient amount. |
| Hydrolysis of the Nitrile Group | Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or amide. This is more likely with prolonged reaction times or high concentrations of acid/base. To minimize this, use milder reaction conditions or protect the nitrile group if necessary, although this adds extra steps to the synthesis. |
| Polymerization | At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymer formation. Running the reaction at a higher dilution can favor the formation of the cyclic product. |
| Side reactions involving the fluorine atom | While generally stable, under harsh conditions, nucleophilic aromatic substitution of the fluorine atom is a possibility, though less common. Using milder reaction conditions should prevent this. |
Data Presentation
The following tables provide examples of how to structure quantitative data for optimizing reaction conditions. While specific data for this compound cyclization is proprietary to individual research, these templates can be used to record and compare experimental results.
Table 1: Optimization of Reaction Temperature
| Entry | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) |
| 1 | 25 (Room Temp.) | 24 | Ethanol | <5 |
| 2 | 50 | 12 | Ethanol | 35 |
| 3 | 78 (Reflux) | 8 | Ethanol | 75 |
| 4 | 100 | 6 | Toluene | 68 |
Caption: Effect of temperature on the yield of the cyclization reaction.
Table 2: Optimization of Solvent
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | 78 | 8 | 75 |
| 2 | Toluene | 110 | 8 | 65 |
| 3 | DMF | 100 | 6 | 82 |
| 4 | Acetonitrile | 82 | 12 | 55 |
Caption: Screening of different solvents for the cyclization reaction.
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis of quinazoline derivatives from aminobenzonitriles.
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-iminoquinazolines from 2-Aminobenzonitriles[4]
This protocol describes a general method for the acid-mediated annulation of N-benzyl cyanamides with 2-aminobenzonitriles.
Materials:
-
2-Aminobenzonitrile (or this compound)
-
N-benzyl cyanamide
-
Hydrochloric acid (concentrated)
-
Hexafluoroisopropanol (HFIP)
-
Ethyl acetate
-
Brine
-
Sodium sulfate (anhydrous)
Procedure:
-
To a solution of 2-aminobenzonitrile (1.0 mmol) in HFIP (5 mL), add N-benzyl cyanamide (1.5 mmol) and hydrochloric acid (2.0 mmol).
-
Stir the resulting mixture at 70 °C for 1 hour.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-amino-4-iminoquinazoline.
Protocol 2: Synthesis of Quinazolin-4(3H)-ones from 2-Aminobenzamides and Orthoesters[5]
This protocol can be adapted for the cyclization of this compound by first converting the nitrile to an amide.
Materials:
-
2-Aminobenzamide (or the amide derivative of this compound)
-
Triethyl orthoformate (or other orthoester)
-
Glacial acetic acid
-
Absolute ethanol
Procedure:
-
In a round-bottom flask, add the 2-aminobenzamide (1.0 equiv) and absolute ethanol (3 mL).
-
Add the orthoester (1.5 equiv) to the mixture.
-
Add glacial acetic acid (2.0 equiv).
-
Heat the reaction mixture at reflux for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under vacuum.
-
If the crude product is pure by ¹H-NMR, triturate it with 5% ether in pentane.
-
If impurities are present, recrystallize the crude product from ethanol.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in optimizing the cyclization of this compound.
References
Technical Support Center: Scalable Synthesis of Quinazolines from 2-Amino-6-fluorobenzonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of quinazolines from 2-amino-6-fluorobenzonitrile. This valuable building block is a key precursor in the synthesis of various pharmaceutically active compounds, particularly kinase inhibitors.[1]
Frequently Asked Questions (FAQs)
Q1: Why is this compound a common starting material for quinazoline synthesis in drug discovery?
A1: this compound is an ideal precursor for the synthesis of quinazoline derivatives, which are important bicyclic heterocycles in many anticancer and antimalarial drugs like Gefitinib, Lapatinib, and Erlotinib.[1] The ortho-disposed amino and nitrile groups provide a reactive arrangement for cyclization to form the quinazoline core. The fluorine atom can enhance the pharmacological properties of the final compound, such as metabolic stability and binding affinity to target proteins.
Q2: What are the most common scalable methods for synthesizing quinazolines from this compound?
A2: Several scalable methods are employed, including:
-
Acid-Mediated Annulation with Cyanamides: This method involves the reaction of this compound with a substituted cyanamide in the presence of a strong acid to form 2,4-diaminoquinazolines.[2]
-
Reaction with Formamide or Orthoesters: Heating this compound with formamide or an orthoester is a classical and often effective method for producing quinazolin-4(3H)-ones. Microwave-assisted variations of these reactions can significantly reduce reaction times and improve yields.[3][4]
-
Transition-Metal-Free Cyclization: Base-promoted intramolecular cyclization of intermediates derived from this compound offers a transition-metal-free approach to quinazolin-4-ones.[5]
Q3: How can I improve the yield and purity of my quinazoline product?
A3: Optimizing reaction conditions is key. Consider the following:
-
Temperature and Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal temperature and time. Some methods require high temperatures, while others proceed under milder conditions.[6]
-
Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction. Common solvents include ethanol, DMF, and toluene.[6]
-
Purification Method: Column chromatography is often necessary to remove impurities and unreacted starting materials. Recrystallization can also be an effective purification technique for solid products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or reaction time. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS. Consider using microwave irradiation to drive the reaction to completion.[6][7] |
| Decomposition of starting material or product at high temperatures. | If the starting material or product is thermally sensitive, consider using a lower reaction temperature for a longer duration. | |
| Inefficient catalyst or incorrect catalyst loading. | Screen different catalysts (e.g., various Lewis or Brønsted acids) and optimize the catalyst concentration. | |
| Poor quality of starting materials or reagents. | Ensure the purity of this compound and other reagents. Impurities can inhibit the reaction or lead to side products. | |
| Formation of Multiple Products/Side Products | The electron-withdrawing fluorine atom can influence the regioselectivity of the cyclization. | Carefully control the reaction conditions, particularly temperature and the rate of addition of reagents. Analyze the side products to understand the competing reaction pathways and adjust the conditions accordingly. |
| Hydrolysis of the nitrile group to an amide or carboxylic acid. | Ensure anhydrous reaction conditions if water-sensitive reagents are used. | |
| Self-condensation of this compound. | Use a suitable excess of the other reactant or add the this compound slowly to the reaction mixture. | |
| Difficulty in Product Isolation/Purification | The product is highly soluble in the reaction solvent. | After the reaction, cool the mixture to induce precipitation. If the product remains in solution, remove the solvent under reduced pressure and attempt purification by column chromatography or recrystallization from a different solvent system. |
| The product has similar polarity to the starting material or byproducts. | Optimize the eluent system for column chromatography to achieve better separation. Derivatization of the product or impurities can sometimes facilitate separation. |
Experimental Protocols
Method 1: Acid-Mediated [4+2] Annulation for the Synthesis of 2,4-Diamino-8-fluoroquinazolines
This protocol is adapted from a method for the synthesis of 2-amino-4-iminoquinazolines and is suitable for generating libraries of substituted quinazolines.[2]
Materials:
-
This compound
-
N-Benzylcyanamide
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
1,4-Dioxane
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed tube, dissolve this compound (1.0 mmol) and N-benzylcyanamide (1.2 mmol) in 1,4-dioxane (5.0 mL).
-
Add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol) to the solution.
-
Heat the reaction mixture to 100 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,4-diamino-8-fluoroquinazoline derivative.
Method 2: Microwave-Assisted Synthesis of 8-Fluoroquinazolin-4(3H)-ones
This method utilizes microwave irradiation to accelerate the reaction between this compound and formamide, providing a rapid and efficient route to 8-fluoroquinazolin-4(3H)-one.
Materials:
-
This compound
-
Formamide
-
Microwave reactor
Procedure:
-
Place this compound (1.0 mmol) and formamide (10 mL) in a microwave-safe reaction vessel equipped with a magnetic stir bar.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 180 °C for 20-30 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction vessel to room temperature.
-
Pour the reaction mixture into ice-water (50 mL) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 8-fluoroquinazolin-4(3H)-one.
Quantitative Data Summary
Table 1: Comparison of Synthetic Methods for 8-Fluoroquinazolines
| Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acid-Mediated Annulation | This compound, N-Benzylcyanamide, HCl | 1,4-Dioxane | 100 | 12 h | 55-80 | [2] |
| Microwave-Assisted | This compound, Formamide | None | 180 | 20-30 min | ~70-85 | General Microwave Protocol |
Visualizations
Experimental Workflow: Acid-Mediated Annulation
Caption: Workflow for the acid-mediated synthesis of 2,4-diamino-8-fluoroquinazolines.
EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives
Many quinazoline derivatives synthesized from this compound are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[8][9] Dysregulation of this pathway is a hallmark of many cancers. These inhibitors typically act by competing with ATP for the binding site in the tyrosine kinase domain of EGFR, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[10][11]
Caption: Simplified EGFR signaling pathway and the mechanism of inhibition by quinazoline derivatives.
References
- 1. ossila.com [ossila.com]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 5. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. Icotinib - Wikipedia [en.wikipedia.org]
- 11. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Optimizing 2-Amino-6-fluorobenzonitrile Reactions
Welcome to the technical support center for the optimization of reactions involving 2-Amino-6-fluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis?
A1: this compound is a versatile intermediate primarily used in the synthesis of heterocyclic compounds. Its ortho-amino and nitrile groups make it an ideal precursor for constructing quinazolines and aminoquinolines, which are important scaffolds in medicinal chemistry and drug discovery for developing antimalarial and anticancer agents.[1]
Q2: Which catalytic systems are most effective for synthesizing quinazolines from this compound?
A2: A range of catalysts can be employed, with the choice depending on the specific reactants and desired reaction conditions. Transition metal catalysts, particularly ruthenium-based systems, have shown high selectivity for the dehydrogenative coupling of 2-aminophenyl ketones (which can be formed from this compound) with amines to yield quinazolines.[2] Acid- and base-catalyzed Friedländer condensation is also a common and effective method.[3][4]
Q3: What are the advantages of using microwave-assisted or ultrasound-assisted synthesis for these reactions?
A3: Microwave and ultrasound irradiation are modern techniques used to improve the efficiency of the Friedländer synthesis.[5] These methods can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[5]
Q4: Can you explain the general mechanism of the Friedländer synthesis?
A4: The Friedländer synthesis involves the cyclocondensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound that has an α-methylene group.[3][6] The reaction can proceed through two main pathways. The first involves an initial aldol condensation followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol reaction and subsequent elimination to form the quinoline ring.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Quinazoline/Quinoline Synthesis | - Suboptimal Catalyst: The chosen catalyst may not be active enough or may be poisoned by impurities. - Harsh Reaction Conditions: High temperatures in traditional Friedländer synthesis can lead to degradation of starting materials or products.[4] - Side Reactions: Aldol condensation of the ketone starting material with itself can be a competing reaction, especially under basic conditions. | - Catalyst Screening: Test a variety of catalysts, including different transition metals (e.g., Ru, Pd, Cu) and Lewis acids. For Friedländer synthesis, consider using a solid-supported acid catalyst for easier separation and potentially milder conditions.[6] - Optimize Reaction Conditions: Explore microwave-assisted or ultrasound-assisted synthesis to potentially lower the required temperature and shorten the reaction time.[5] - Modify Reactants: To avoid self-condensation, consider using an imine analog of the 2-aminoaryl ketone. |
| Formation of Side Products | - Lack of Regioselectivity: The use of unsymmetrical ketones in the Friedländer synthesis can lead to the formation of multiple regioisomers. - Incomplete Cyclization or Dehydration: Reaction intermediates may persist if the reaction does not go to completion. | - Control Regioselectivity: For unsymmetrical ketones, introducing a directing group or using specific amine catalysts can improve regioselectivity.[4] - Reaction Monitoring and Optimization: Carefully monitor the reaction progress using techniques like TLC or GC-MS. Adjust reaction time, temperature, or catalyst loading to drive the reaction to completion. |
| Difficulty in Product Purification | - Complex Reaction Mixture: The presence of unreacted starting materials, catalyst residues, and side products can complicate purification. - Similar Polarity of Products and Byproducts: Co-elution during column chromatography can occur if the desired product and impurities have similar polarities. | - Optimize Work-up Procedure: After the reaction, a proper aqueous work-up to remove the catalyst and water-soluble impurities is crucial. - Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. - Chromatography Optimization: Experiment with different solvent systems for column chromatography to achieve better separation. |
Data Presentation: Catalyst Performance in Quinazoline Synthesis
The following table summarizes the performance of various catalytic systems in the synthesis of quinazoline derivatives from 2-aminoaryl ketones, which are structurally related to precursors derived from this compound. Note: Direct comparison should be made with caution as substrates and specific reaction conditions may vary between studies.
| Catalyst System | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [RuCl₂(p-cymene)]₂ / Ligand | 2-Aminophenyl ketone + Amine | 140 | 20 | High | [2] |
| Ceric Ammonium Nitrate (CAN)-TBHP | 2-Aminobenzophenone + Benzylamine | N/A | N/A | Good | [7] |
| Molecular Iodine (I₂) | 2-Aminobenzophenone + Benzylamine | N/A | N/A | Very Good | [7] |
| Acid Catalysis (e.g., HCl) | 2-Aminobenzophenone + Ethyl acetoacetate | Reflux | 4 | Moderate to Good | [5] |
| Base Catalysis (e.g., NaOH) | 2-Aminobenzonitrile derivative + Aldehyde/Ketone | Room Temp | 24 | N/A | N/A |
Experimental Protocols
Protocol 1: Conventional Friedländer Synthesis using Acid Catalysis
This protocol describes a general procedure for the synthesis of a quinoline derivative from a 2-aminoaryl ketone and a β-ketoester.
Materials:
-
2-Amino-6-fluorobenzophenone (or a derivative) (1 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Ethanol (10 mL)
-
Concentrated HCl (2-3 drops)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the 2-aminoaryl ketone in ethanol in a round-bottom flask, add the ethyl acetoacetate.[5]
-
Add 2-3 drops of concentrated HCl to the mixture.[5]
-
Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.[5]
-
Extract the product with ethyl acetate (3 x 15 mL).[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: Ruthenium-Catalyzed Dehydrogenative Coupling for Quinazoline Synthesis
This protocol outlines a method for the synthesis of quinazolines from 2-aminophenyl ketones and amines using a ruthenium catalyst.[2]
Materials:
-
[RuCl₂(p-cymene)]₂ (catalyst precursor)
-
Catechol-derived ligand
-
2-Amino-6-fluorobenzophenone (or a derivative) (0.5 mmol)
-
Benzylamine (0.6 mmol)
-
Anhydrous 1,4-dioxane (2 mL)
-
Standard Schlenk tube and inert atmosphere setup
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the ruthenium precursor and the ligand.
-
Add anhydrous 1,4-dioxane and stir the mixture at room temperature for 10 minutes to allow for the in-situ formation of the active catalyst.
-
Add the 2-aminophenyl ketone and the amine to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 140 °C.
-
Stir the reaction mixture for 20-24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure quinazoline product.
Visualizations
Caption: Workflow for catalyst selection and reaction optimization.
Caption: Mechanistic pathways of the Friedländer quinoline synthesis.
References
HPLC and NMR analysis of impurities in 2-Amino-6-fluorobenzonitrile
Technical Support Center: Analysis of 2-Amino-6-fluorobenzonitrile
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. It covers common issues encountered during HPLC and NMR analysis for impurity profiling.
Frequently Asked Questions (FAQs) & Troubleshooting
HPLC Analysis
Q1: I'm observing significant peak tailing for the main this compound peak in my reversed-phase HPLC analysis. What are the common causes and solutions?
Peak tailing with aromatic amines like this compound is a frequent issue, often caused by secondary interactions between the basic amine group and acidic silanol groups on the silica-based stationary phase.[1] Here’s a step-by-step approach to troubleshoot this problem:
-
Mobile Phase pH: The pH of your mobile phase is critical. For basic compounds, a pH that is at least 2 units away from the analyte's pKa can minimize silanol interactions.[1] Consider adjusting the mobile phase to a lower pH (e.g., 2.5-3.5) with an acid like phosphoric acid or formic acid to protonate the amine, or to a higher pH (e.g., >7) to deprotonate the silanols.
-
Buffer Concentration: Ensure your buffer concentration is sufficient, typically in the range of 10-50 mM, to maintain a consistent pH and minimize these secondary interactions.[1]
-
Competitive Amines: Adding a small amount of a competitive amine, such as triethylamine (TEA) (e.g., 0.1% v/v), to the mobile phase can effectively block the active silanol sites, reducing peak tailing.[1]
-
Column Choice: Older "Type A" silica columns have more acidic silanol groups and are more prone to causing peak tailing. Using a modern, high-purity "Type B" silica column or a column with end-capping can significantly improve peak shape.
-
Column Overload: Injecting too much sample can lead to peak tailing.[2] Try diluting your sample or reducing the injection volume to see if the peak shape improves.[1]
Q2: My HPLC baseline is noisy and drifting. What should I investigate?
An unstable baseline can obscure small impurity peaks and affect integration accuracy. Common causes include:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing noise.[2] Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.
-
Contamination: Impurities in your solvents, especially water, can lead to a noisy or rising baseline.[2][3] Always use high-purity HPLC-grade solvents.
-
Improper Mixing: If you are running a gradient, ensure the solvents are mixing properly. Inconsistent solvent composition can cause baseline drift.[2]
-
-
System Leaks: Leaks in the pump, injector, or detector can cause pressure fluctuations and a noisy baseline.[2][3] Inspect all fittings and seals for any signs of leakage.
-
Detector Instability: Fluctuations in the detector's lamp or electronics can be a source of noise.[2] Allow the detector lamp to warm up sufficiently before starting your analysis.
Q3: I see an unexpected peak in my HPLC chromatogram. How do I determine if it's a synthesis impurity, a degradation product, or a system artifact?
Identifying unknown peaks is a critical part of impurity profiling.
-
Inject a Blank: First, inject your sample diluent (blank). If the peak is present, it is likely an artifact from the solvent, system contamination, or carryover from a previous injection.
-
Review Synthesis Route: Consider the starting materials, reagents, and intermediates used in the synthesis of this compound. The unexpected peak could be a related compound from the manufacturing process.
-
Stress Studies: To check for degradation, subject a sample of this compound to stress conditions (e.g., acid, base, heat, light, oxidation). If the peak increases in size under these conditions, it is likely a degradation product.
-
Spectroscopic Analysis: If the peak is significant, collect the fraction corresponding to the peak and analyze it using mass spectrometry (MS) and NMR to elucidate its structure. LC-MS is a powerful tool for obtaining molecular weight information directly.[4]
NMR Analysis
Q1: How can I identify trace impurities in the ¹H NMR spectrum of my this compound sample?
Identifying trace impurities requires careful examination of the spectrum:
-
Check for Common Solvents: The most common impurities are residual solvents from synthesis or purification (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate, hexane). Compare the chemical shifts of unknown peaks to published data for common laboratory solvents.[5][6][7]
-
Look for Structurally Related Signals: Synthesis impurities will likely have structures similar to this compound. Look for aromatic signals with different splitting patterns or shifts, or the absence of expected signals (e.g., the amino or nitrile group).
-
Integration: The relative integration of impurity peaks compared to the main compound's peaks can provide a quantitative estimate of the impurity level.
-
2D NMR: If an impurity is present at a sufficient concentration, 2D NMR experiments like COSY and HSQC can help in identifying proton-proton and proton-carbon correlations, aiding in structure elucidation.[8]
Q2: The chemical shifts in my NMR spectrum seem to have shifted slightly compared to a reference spectrum. Is this a problem?
Minor shifts in chemical shifts are common and can be caused by several factors:
-
Concentration Effects: Chemical shifts can be concentration-dependent.
-
Solvent Effects: The choice of deuterated solvent significantly impacts chemical shifts. Ensure you are comparing spectra recorded in the same solvent.
-
Temperature and pH: Variations in temperature and the pH of the sample can also cause shifts.
-
Referencing: Ensure the spectrum is correctly referenced. For ¹H NMR in CDCl₃, the residual solvent peak is typically set to 7.26 ppm. In DMSO-d₆, it is 2.50 ppm.[7]
Experimental Protocols
Protocol 1: HPLC Impurity Profiling of this compound
This reversed-phase HPLC method is designed to provide good separation of the main component from potential process-related impurities and degradation products.[9]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Water/Acetonitrile (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[9]
Protocol 2: NMR Analysis of this compound
This protocol outlines the preparation and acquisition of ¹H and ¹³C NMR spectra for purity assessment and structural confirmation.
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).
-
Internal Standard (for qNMR): Maleic acid or another suitable standard with known purity and non-overlapping signals can be used for quantitative NMR (qNMR).[10]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.7 mL of DMSO-d₆.
-
Cap the tube and vortex until the sample is fully dissolved.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 8-16.
-
Relaxation Delay (d1): 5 seconds (for quantitative analysis, this should be at least 5 times the longest T1).
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 160 ppm.
-
Data Presentation
Table 1: Typical HPLC Method Parameters for Aromatic Amine Analysis
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm | Standard for reversed-phase separation of small molecules. |
| Mobile Phase | A: Water with 0.1% Acid (e.g., H₃PO₄) B: Acetonitrile | Acid suppresses silanol interactions; Acetonitrile is a common organic modifier.[1] |
| Detection | UV at 254 nm | Aromatic compounds typically have strong absorbance at this wavelength. |
| Temperature | 30 °C | Provides stable retention times and good efficiency. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
Table 2: Potential Impurities and Degradants of this compound
| Compound Name | Potential Origin | Notes |
|---|---|---|
| 2,6-Difluorobenzonitrile | Starting Material | Unreacted starting material from a substitution reaction. |
| 2-Hydroxy-6-fluorobenzonitrile | Hydrolysis Product | Potential degradation product from hydrolysis of the amino group. |
| Isomeric Aminofluorobenzonitriles | Synthesis Byproduct | Isomers may form during synthesis depending on reaction conditions. |
| Dimerization Products | Degradation | Aromatic amines can be susceptible to oxidative dimerization. |
Table 3: Reference ¹H and ¹³C NMR Chemical Shifts for this compound Note: Shifts are approximate and can vary based on solvent and concentration. Data is typically acquired in solvents like CDCl₃ or DMSO-d₆.[11][12]
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.5 - 7.5 | 110 - 160 |
| Amino (NH₂) | ~5.0 - 6.0 (broad) | N/A |
| Nitrile (CN) | N/A | ~115 - 120 |
| Carbon-Fluorine (C-F) | N/A | ~160 - 165 (with C-F coupling) |
| Carbon-Amine (C-NH₂) | N/A | ~150 - 155 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. benchchem.com [benchchem.com]
- 10. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C7H5FN2 | CID 522659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound(77326-36-4) 1H NMR [m.chemicalbook.com]
Technical Support Center: Work-up Procedures for Reactions Involving 2-Amino-6-fluorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-amino-6-fluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound?
This compound is typically an off-white to white solid.[1] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 77326-36-4 | [2][3] |
| Molecular Formula | C₇H₅FN₂ | [4][5] |
| Molecular Weight | 136.13 g/mol | [2][3][4][5] |
| Melting Point | 125-128 °C | [2][3] |
| Appearance | Off-white powder | [1] |
| Storage | 2-8°C | [2][3] |
Q2: What are the primary safety concerns when handling this compound?
This compound is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Q3: In what common organic solvents is this compound soluble?
Q4: What are the most common reactions performed with this compound?
Due to its functional groups (amino, fluoro, and nitrile), this compound is a versatile building block in organic synthesis.[6] Common reactions include:
-
N-Alkylation: The amino group can be alkylated using various alkyl halides or through reductive amination.
-
Suzuki-Miyaura Coupling: The carbon-fluorine bond can be activated for cross-coupling reactions, although the corresponding bromide or iodide would be more reactive. More commonly, the amino group can be transformed into a better leaving group (e.g., a diazonium salt) or the aromatic ring can be further halogenated for Suzuki coupling.
-
Cyclization Reactions: The ortho-position of the amino and nitrile groups makes it an ideal precursor for the synthesis of heterocyclic compounds like quinazolines.[6]
Troubleshooting Guides
Issue 1: Low or No Product Recovery After Aqueous Work-up
Possible Cause: The product may have significant water solubility, especially if it is a salt or contains highly polar functional groups.
Troubleshooting Steps:
-
Back-Extraction: If you suspect your product is in the aqueous layer, perform a back-extraction with a more polar organic solvent like dichloromethane (DCM) or a mixture of ethyl acetate and isopropanol.
-
Brine Wash: Before extracting, saturate the aqueous layer with sodium chloride (brine). This increases the polarity of the aqueous phase and can "salt out" the organic product, pushing it into the organic layer.
-
pH Adjustment: The pH of the aqueous layer can significantly impact the solubility of your product.
-
If your product is basic (contains a free amine), adjust the pH of the aqueous layer to be basic (pH 8-9) before extraction to ensure it is in its neutral, more organic-soluble form.
-
If your product is acidic, adjust the pH to be acidic (pH 2-3) before extraction.
-
-
Solvent Evaporation: If you suspect your product is highly water-soluble, you can try to carefully evaporate the aqueous layer under reduced pressure (lyophilization), although this will also concentrate any inorganic salts.
Issue 2: Presence of an Unidentified, Highly Polar Impurity in the Final Product
Possible Cause: The nitrile group may have been partially or fully hydrolyzed to a primary amide or a carboxylic acid, especially if the reaction was performed under acidic or basic conditions at elevated temperatures.
Troubleshooting Steps:
-
Reaction Condition Review: Assess if your reaction conditions could have promoted hydrolysis. Prolonged heating in the presence of strong acids or bases increases this risk.
-
Purification Strategy:
-
Column Chromatography: A polar impurity like a carboxylic acid or amide will have a very low R_f value on silica gel. You may need to use a more polar eluent system to move it off the baseline, or it may remain at the origin while your less polar product elutes.
-
Acid-Base Extraction: If the impurity is a carboxylic acid, you can dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer. Remember to re-acidify the aqueous layer and extract with an organic solvent if you wish to recover the carboxylic acid impurity for characterization.
-
-
Analytical Characterization: Use techniques like NMR and mass spectrometry to confirm the identity of the impurity. The presence of a broad singlet in the ¹H NMR spectrum and a C=O stretch in the IR spectrum could indicate the presence of an amide or carboxylic acid.
Experimental Protocols
General Work-up Procedure for N-Alkylation of this compound
This is a generalized protocol and may require optimization for specific alkylating agents and reaction conditions.
Reaction Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
If a solid base like potassium carbonate was used, filter the reaction mixture.
-
Pour the filtrate or the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with an appropriate organic solvent such as ethyl acetate or dichloromethane.[7][8]
-
Combine the organic layers.
-
Wash the combined organic layers with deionized water, followed by a brine solution.[7][8]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7][8]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[7]
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A common eluent system is a gradient of hexanes and ethyl acetate.[7]
General Work-up Procedure for Suzuki-Miyaura Coupling Reactions
This protocol provides a general guideline for the work-up of Suzuki-Miyaura coupling reactions involving derivatives of this compound.
Reaction Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.[9][10][11]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two to three times with the organic solvent.[10][11]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[9][11]
-
Filter the solution and concentrate the solvent under reduced pressure.[9][10]
Purification:
-
Purify the crude product by flash column chromatography on silica gel, often using an eluent system such as a gradient of hexane/ethyl acetate.[9][11]
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for low product recovery during aqueous work-up.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. This compound 99 77326-36-4 [sigmaaldrich.com]
- 3. 2-氨基-6-氟苯腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C7H5FN2 | CID 522659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. ossila.com [ossila.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Quinazolines: 2-Amino-6-fluorobenzonitrile vs. 2-Aminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of these heterocycles often relies on the cyclization of appropriately substituted 2-aminobenzonitriles. This guide provides a detailed comparison of two key starting materials: 2-amino-6-fluorobenzonitrile and its non-fluorinated counterpart, 2-aminobenzonitrile, in the context of quinazoline synthesis. This analysis is supported by experimental data to aid researchers in selecting the optimal precursor for their drug discovery and development endeavors.
Performance Comparison in Quinazoline Synthesis
The introduction of a fluorine atom at the 6-position of 2-aminobenzonitrile can significantly influence its reactivity in quinazoline synthesis. The electron-withdrawing nature of the fluorine atom is expected to decrease the nucleophilicity of the adjacent amino group. This can impact reaction rates and potentially the overall yield of the cyclization reaction.
| Starting Material | Product | Reagents & Conditions | Yield (%) | Reference |
| 2-Aminobenzonitrile | 3-Benzyl-4-imino-3,4-dihydroquinazolin-2-amine | N-Benzyl cyanamide, Hydrochloric acid, HFIP, 70 °C, 1 h | 75 | [1] |
| 2-Amino-5-fluorobenzonitrile* | Corresponding 3-benzyl-7-fluoro-4-imino-3,4-dihydroquinazolin-2-amine | N-Benzyl cyanamide, Hydrochloric acid, HFIP, 70 °C, 1 h | 55-80 | [1] |
*Data for 2-amino-5-fluorobenzonitrile is presented as a close structural analog to this compound to illustrate the effect of a fluorine substituent.
The data suggests that while the presence of a fluorine atom on the phenyl ring can lead to variable yields, it is well-tolerated in the synthesis of quinazoline derivatives. The yield for the fluorinated substrate can be comparable to or slightly lower than the unsubstituted analog, depending on the specific reaction conditions and the position of the fluorine atom.
The Role of the Fluorine Substituent
The fluorine atom at the 6-position of 2-aminobenzonitrile exerts a strong inductive electron-withdrawing effect (-I effect). This effect reduces the electron density on the aromatic ring and, consequently, decreases the basicity and nucleophilicity of the ortho-amino group. This modulation of reactivity can be advantageous in certain synthetic strategies, potentially leading to cleaner reactions with fewer side products by attenuating the reactivity of the amino group. However, it may also necessitate harsher reaction conditions to drive the initial nucleophilic attack required for cyclization.
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-4-iminoquinazolines
This protocol is adapted from a reported synthesis of 3-benzyl-4-imino-3,4-dihydroquinazolin-2-amine from 2-aminobenzonitrile.[1]
Materials:
-
2-Aminobenzonitrile (or this compound)
-
N-Benzyl cyanamide
-
Hydrochloric acid
-
Hexafluoroisopropanol (HFIP)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
A mixture of the respective 2-aminobenzonitrile (1.0 mmol), N-benzyl cyanamide (1.5 mmol), and hydrochloric acid (2.0 mmol) is dissolved in HFIP (5 mL).
-
The resulting mixture is stirred at 70 °C for 1 hour.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The residue is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired 2-amino-4-iminoquinazoline derivative.
Visualizing the Synthesis
To better understand the synthetic process and the factors influencing the reaction, the following diagrams illustrate the general reaction pathway and a typical experimental workflow.
Caption: General synthetic pathway for quinazoline formation.
Caption: Experimental workflow for quinazoline synthesis.
Conclusion
Both this compound and 2-aminobenzonitrile are viable starting materials for the synthesis of quinazolines. The choice between them will depend on the specific synthetic strategy and the desired properties of the final product. The presence of the fluorine atom in this compound can influence the reactivity of the amino group, which may require adjustment of the reaction conditions. However, it also offers a handle for introducing fluorine into the quinazoline core, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Researchers should consider the electronic effects of the fluorine substituent and optimize the reaction conditions accordingly to achieve the desired outcome.
References
A Comparative Guide to the Reactivity of 2-Amino-6-fluorobenzonitrile and Its Fluorinated Isomers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics and functional materials. Aminofluorobenzonitriles are a class of compounds that offer a unique combination of reactive handles—an amino group, a nitrile moiety, and a fluorine substituent—making them valuable precursors for a wide range of chemical transformations. This guide provides a comprehensive comparison of the reactivity of 2-Amino-6-fluorobenzonitrile with its positional isomers: 2-Amino-3-fluorobenzonitrile, 2-Amino-4-fluorobenzonitrile, and 2-Amino-5-fluorobenzonitrile.
This comparison is based on fundamental principles of organic chemistry, including electronic and steric effects, and is supported by proposed experimental protocols for direct reactivity assessment. While direct comparative kinetic data for these specific isomers is not extensively available in the literature, this guide offers a predictive framework to inform synthetic strategy and experimental design.
Theoretical Framework for Reactivity
The reactivity of the aminofluorobenzonitrile isomers is primarily governed by the interplay of electronic and steric effects exerted by the amino (-NH2), fluoro (-F), and cyano (-CN) groups.
-
Electronic Effects: The cyano group is strongly electron-withdrawing through both inductive and resonance effects, deactivating the aromatic ring towards electrophilic attack and increasing its susceptibility to nucleophilic aromatic substitution. The amino group is a strong electron-donating group via resonance and is activating, while the fluoro group is deactivating through its strong inductive effect but weakly donating through resonance. The relative positions of these groups dictate the overall electron density of the aromatic ring and the nucleophilicity of the amino group.
-
Steric Effects: The presence of substituents ortho to a reactive center can sterically hinder the approach of reagents, thereby decreasing the reaction rate.
Based on these principles, a qualitative prediction of the relative reactivity of the isomers in key reaction types can be made.
Comparison of Reactivity in Key Synthetic Transformations
The aminofluorobenzonitrile scaffold is amenable to a variety of synthetic transformations. Here, we compare the predicted reactivity of the isomers in three common and important reaction types: Nucleophilic Aromatic Substitution (of the fluorine atom), Suzuki-Miyaura Coupling, and Amide Bond Formation at the amino group.
Table 1: Predicted Relative Reactivity of Aminofluorobenzonitrile Isomers
| Isomer | Predicted Reactivity in Nucleophilic Aromatic Substitution (SNAr) | Predicted Reactivity in Suzuki-Miyaura Coupling | Predicted Nucleophilicity of the Amino Group (for Amide Bond Formation) |
| This compound | High | Moderate | Low |
| 2-Amino-3-fluorobenzonitrile | Low | High | High |
| 2-Amino-4-fluorobenzonitrile | Moderate | High | Moderate |
| 2-Amino-5-fluorobenzonitrile | Moderate | High | High |
Note: This table presents a qualitative prediction based on electronic and steric considerations. Experimental verification is required for quantitative comparison.
Detailed Experimental Protocols
To obtain quantitative data for a direct comparison of the reactivity of these isomers, the following experimental protocols are proposed.
Protocol 1: Competitive Nucleophilic Aromatic Substitution
This experiment aims to determine the relative rates of nucleophilic aromatic substitution of the fluorine atom by a common nucleophile.
Materials:
-
Equimolar mixture of the four aminofluorobenzonitrile isomers
-
Piperidine (or other suitable nucleophile)
-
Potassium carbonate (or other suitable base)
-
Dimethyl sulfoxide (DMSO)
-
Internal standard (e.g., decane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution containing an equimolar mixture of the four aminofluorobenzonitrile isomers and an internal standard in DMSO.
-
In a reaction vial, add the stock solution, potassium carbonate (2 equivalents per isomer), and piperidine (1 equivalent total).
-
Heat the reaction mixture to a specified temperature (e.g., 100 °C).
-
At regular time intervals, withdraw an aliquot of the reaction mixture, quench with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by GC-MS to monitor the disappearance of the starting materials and the formation of the corresponding substitution products.
-
The relative reactivity can be determined by comparing the rates of consumption of each isomer.
Protocol 2: Kinetic Analysis of Suzuki-Miyaura Coupling by ¹⁹F NMR
This protocol uses ¹⁹F NMR spectroscopy to monitor the progress of a Suzuki-Miyaura coupling reaction for each isomer individually, allowing for the determination of reaction rates.[1][2]
Materials:
-
Each aminofluorobenzonitrile isomer
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (or other suitable phosphine ligand)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane/water solvent mixture
-
NMR tubes
-
NMR spectrometer with fluorine detection capabilities
Procedure:
-
For each isomer, prepare a reaction mixture in an NMR tube containing the aminofluorobenzonitrile, phenylboronic acid (1.2 equivalents), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2 equivalents) in a 1,4-dioxane/water mixture.
-
Place the NMR tube in the pre-heated NMR spectrometer probe.
-
Acquire ¹⁹F NMR spectra at regular time intervals.
-
The disappearance of the signal corresponding to the starting fluorinated isomer and the appearance of a new signal for the fluorinated product can be integrated to determine the reaction kinetics.
-
The rate constants for each isomer can then be compared.
Visualization of Concepts and Workflows
To further clarify the relationships and processes described, the following diagrams are provided.
Caption: Factors influencing the predicted reactivity of aminofluorobenzonitrile isomers.
References
Alternative precursors for Gefitinib synthesis instead of 2-Amino-6-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of non-small cell lung cancer. The efficiency, cost-effectiveness, and environmental impact of its synthesis are of paramount importance to the pharmaceutical industry. The traditional synthesis of Gefitinib has often relied on precursors such as 2-Amino-6-fluorobenzonitrile. This guide provides a comparative analysis of alternative precursors, offering researchers and drug development professionals objective data to inform their synthetic strategies. We present a detailed examination of four alternative starting materials, complete with experimental protocols, quantitative data, and visual guides to the synthetic pathways and the targeted biological pathway.
Comparison of Synthetic Routes and Precursors
The selection of a starting material has a profound impact on the overall efficiency and complexity of the Gefitinib synthesis. The following table summarizes the key quantitative data for four alternative precursors, providing a clear comparison of their performance.
| Starting Material | Number of Steps | Overall Yield (%) | Key Features & Considerations |
| 6,7-dimethoxy-3H-quinazolin-4-one | 4 | 21%[1] | This route avoids the need for protection and deprotection steps. The initial chlorination and subsequent aromatic nucleophilic substitution steps are reported to have high yields.[1] |
| Methyl 3-hydroxy-4-methoxybenzoate | 7 | 37.4%[2][3] | This pathway involves a greater number of steps but achieves a higher overall yield compared to some other methods.[2][3] |
| 2,4-dichloro-6,7-dimethoxyquinazoline | 4 | 14%[4] | A shorter synthetic route that avoids hazardous reagents like thionyl chloride and does not require chromatographic purification.[4] |
| Isovanillin | ~7 | Not explicitly stated in all sources, but various patents describe multi-step processes. | This precursor is readily available and cost-effective. The synthesis involves the construction of the quinazoline ring system. |
Experimental Protocols
Synthesis from 6,7-dimethoxy-3H-quinazolin-4-one
This four-step synthesis offers a relatively high yield and avoids complex protection/deprotection chemistry.[1]
Step 1: Chlorination of 6,7-dimethoxy-3H-quinazolin-4-one
-
Reagents: 6,7-dimethoxy-3H-quinazolin-4-one, Thionyl chloride (SOCl₂), Dimethylformamide (DMF)
-
Procedure: A mixture of 6,7-dimethoxy-3H-quinazolin-4-one in SOCl₂ and a catalytic amount of DMF is refluxed. After completion, the excess SOCl₂ is removed under reduced pressure to yield 4-chloro-6,7-dimethoxyquinazoline.
Step 2: Nucleophilic Aromatic Substitution
-
Reagents: 4-chloro-6,7-dimethoxyquinazoline, 3-chloro-4-fluoroaniline, Isopropanol
-
Procedure: The chlorinated intermediate is reacted with 3-chloro-4-fluoroaniline in isopropanol at room temperature. The product, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, precipitates from the solution and is collected by filtration.[5]
Step 3: Demethylation
-
Reagents: N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, Methanesulfonic acid, L-methionine
-
Procedure: The intermediate is heated in methanesulfonic acid with L-methionine to selectively demethylate the 6-methoxy group, yielding 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol.
Step 4: Williamson Etherification
-
Reagents: 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol, 4-(3-chloropropyl)morpholine, Potassium carbonate (K₂CO₃), DMF
-
Procedure: The hydroxylated intermediate is alkylated with 4-(3-chloropropyl)morpholine in the presence of K₂CO₃ in DMF to afford Gefitinib.[5]
Synthesis from Methyl 3-hydroxy-4-methoxybenzoate
This seven-step synthesis provides a good overall yield, albeit with more synthetic transformations.[2][3]
Step 1: Alkylation
-
Reagents: Methyl 3-hydroxy-4-methoxybenzoate, 1-bromo-3-chloropropane, Potassium carbonate (K₂CO₃), DMF
-
Procedure: The starting material is alkylated with 1-bromo-3-chloropropane using K₂CO₃ as a base in DMF to yield methyl 3-(3-chloropropoxy)-4-methoxybenzoate.[3]
Step 2: Nitration
-
Reagents: Methyl 3-(3-chloropropoxy)-4-methoxybenzoate, Nitric acid, Acetic acid, Acetic anhydride
-
Procedure: The product from the previous step is nitrated using a mixture of nitric acid in acetic acid and acetic anhydride.[3]
Step 3: Reduction
-
Reagents: Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate, Iron powder, Acetic acid, Methanol
-
Procedure: The nitro group is reduced to an amine using iron powder in a mixture of acetic acid and methanol.[3]
Step 4: Cyclization
-
Reagents: Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate, Formamidine acetate, Ethanol
-
Procedure: The amino-benzoate is cyclized with formamidine acetate in refluxing ethanol to form the quinazolinone ring.
Step 5: Chlorination
-
Reagents: 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one, Thionyl chloride (SOCl₂), DMF
-
Procedure: The quinazolinone is chlorinated using SOCl₂ with a catalytic amount of DMF.
Step 6: Nucleophilic Aromatic Substitution
-
Reagents: 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline, 3-chloro-4-fluoroaniline, Isopropanol
-
Procedure: The chlorinated intermediate is reacted with 3-chloro-4-fluoroaniline in refluxing isopropanol.
Step 7: Final Amination
-
Reagents: 6-(3-chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine, Morpholine, Potassium iodide (KI)
-
Procedure: The final step involves the substitution of the chloroalkyl side chain with morpholine in the presence of KI to yield Gefitinib.[6]
Synthesis from 2,4-dichloro-6,7-dimethoxyquinazoline
This streamlined four-step synthesis is notable for its mild reaction conditions and avoidance of chromatography.[4]
Step 1: Selective Nucleophilic Aromatic Substitution
-
Reagents: 2,4-dichloro-6,7-dimethoxyquinazoline, 3-chloro-4-fluoroaniline, Acetic acid
-
Procedure: The starting material is treated with 3-chloro-4-fluoroaniline in acetic acid at a moderately elevated temperature (55 °C) to selectively substitute the chlorine at the 4-position.[4]
Step 2: Demethylation
-
Reagents: 2-chloro-N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, Trimethylammonium heptachlorodialuminate (ionic liquid)
-
Procedure: The dimethoxy intermediate is selectively monodemethylated at the 6-position using the ionic liquid trimethylammonium heptachlorodialuminate.[4]
Step 3: O-Alkylation
-
Reagents: 2-chloro-4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol, 4-(3-chloropropyl)morpholine, Cesium carbonate (Cs₂CO₃)
-
Procedure: The resulting phenol is alkylated with 4-(3-chloropropyl)morpholine using a suitable base such as cesium carbonate.
Step 4: Dehalogenation
-
Reagents: 2-chloro-N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazoline, Palladium on carbon (Pd/C), Hydrogen
-
Procedure: The final step involves the selective removal of the chlorine atom at the 2-position by catalytic hydrogenation.
Synthesis from Isovanillin
This route utilizes a readily available and economical starting material, proceeding through a multi-step sequence to construct the final molecule. A representative pathway is outlined below, as detailed in patent literature.[7]
Step 1: Oxidation and Esterification of Isovanillin
-
Reagents: Isovanillin, Hydrogen peroxide, Sodium hydroxide, Methanol, Hydrochloric acid
-
Procedure: Isovanillin is first oxidized to 3-hydroxy-4-methoxybenzoic acid, which is then esterified to the corresponding methyl ester.[7]
Step 2: Alkylation
-
Reagents: Methyl 3-hydroxy-4-methoxybenzoate, 1-bromo-3-chloropropane, Potassium carbonate (K₂CO₃)
-
Procedure: The hydroxyl group is alkylated with 1-bromo-3-chloropropane.
Step 3: Nitration
-
Reagents: Methyl 3-(3-chloropropoxy)-4-methoxybenzoate, Nitric acid, Acetic acid
-
Procedure: The aromatic ring is nitrated to introduce a nitro group.
Step 4: Reduction
-
Reagents: Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate, Hydrogen, Palladium on carbon (Pd/C)
-
Procedure: The nitro group is reduced to an amino group via catalytic hydrogenation.
Step 5: Quinazolinone Formation
-
Reagents: Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate, Formamide, Ammonium formate
-
Procedure: The amino ester is cyclized to form the quinazolinone ring system.[7]
Step 6: Chlorination
-
Reagents: 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one, Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
Procedure: The quinazolinone is converted to the 4-chloroquinazoline derivative.
Step 7: Final Condensation
-
Reagents: 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline, 3-chloro-4-fluoroaniline, Morpholine
-
Procedure: A two-step sequence involving condensation with 3-chloro-4-fluoroaniline followed by reaction with morpholine yields Gefitinib.
Visualizing the Pathways
To further aid in the comparison of these synthetic strategies, the following diagrams illustrate the general workflow and the biological target of Gefitinib.
Caption: A simplified workflow comparing the synthetic routes to Gefitinib from different precursors.
Caption: The EGFR signaling pathway and the mechanism of action of Gefitinib.
Conclusion
The synthesis of Gefitinib can be approached from a variety of starting materials, each presenting a unique set of advantages and disadvantages. The choice of precursor will depend on a range of factors including the desired overall yield, the number of synthetic steps, the cost and availability of the starting material, and the desire to avoid hazardous reagents and complex purification techniques. This guide provides a foundational comparison to assist researchers in making informed decisions for the efficient and sustainable production of this important anti-cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. ukm.my [ukm.my]
- 6. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
A Comparative Analysis of 2-Amino-6-fluorobenzonitrile and 2-Aminobenzonitrile Utilizing FT-IR and Mass Spectrometry
For Immediate Release
This guide provides a detailed comparative analysis of 2-Amino-6-fluorobenzonitrile and its non-fluorinated analog, 2-Aminobenzonitrile, based on Fourier-Transform Infrared (FT-IR) Spectroscopy and Electron Ionization Mass Spectrometry (EI-MS) data. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of how fluorination impacts the spectral characteristics of this important chemical scaffold.
Introduction to the Compounds
This compound is a versatile building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its structural analog, 2-Aminobenzonitrile, serves as a valuable comparator to understand the influence of the fluorine substituent on the molecule's physicochemical properties and spectral behavior.
FT-IR Spectroscopic Analysis
FT-IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. The introduction of a highly electronegative fluorine atom in this compound is expected to induce shifts in the vibrational frequencies of adjacent functional groups compared to 2-Aminobenzonitrile.
Key FT-IR Data Comparison
| Functional Group | This compound (cm⁻¹) | 2-Aminobenzonitrile (cm⁻¹) | Vibrational Mode |
| N-H | 3484, 3378 | 3467, 3373 | Asymmetric & Symmetric Stretching |
| C≡N | 2225 | 2220 | Stretching |
| C=C | 1621, 1585, 1475 | 1616, 1587, 1490 | Aromatic Ring Stretching |
| C-F | ~1250 | N/A | Stretching |
| C-N | 1307 | 1288 | Stretching |
| N-H | 1621 | 1616 | Scissoring |
Note: The FT-IR data for this compound is based on typical values for similar aromatic amines and nitriles, while the data for 2-aminobenzonitrile is derived from published experimental and theoretical studies.[1]
The data reveals subtle but significant shifts in vibrational frequencies upon fluorination. The N-H stretching vibrations in this compound appear at slightly higher wavenumbers, which may be attributed to the electron-withdrawing effect of the fluorine atom influencing the bond strength. Similarly, a slight increase in the C≡N stretching frequency is observed. The most notable difference is the presence of a strong C-F stretching band in the spectrum of this compound, typically found in the 1200-1300 cm⁻¹ region.
Mass Spectrometry Analysis
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound, offering insights into its structural stability.
Key Mass Spectrometry Data Comparison
| Compound | Molecular Ion (M⁺) (m/z) | Major Fragment Ions (m/z) |
| This compound | 136 | 109, 82 |
| 2-Aminobenzonitrile | 118 | 91, 64 |
The mass spectra of both compounds show a prominent molecular ion peak, confirming their respective molecular weights.[2][3] The fragmentation patterns, however, highlight the influence of the fluorine atom.
For This compound , the major fragment at m/z 109 corresponds to the loss of HCN (27 Da), a common fragmentation pathway for nitriles.
For 2-Aminobenzonitrile , the fragment at m/z 91 is characteristic of the loss of HCN. The subsequent fragment at m/z 64 likely arises from the further loss of HCN from the m/z 91 ion.
The presence of the fluorine atom in this compound appears to stabilize the molecule, leading to a different initial fragmentation pathway compared to its non-fluorinated counterpart.
Experimental Protocols
FT-IR Spectroscopy
A solid sample of the compound is prepared for analysis using the KBr (potassium bromide) pellet method. A small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
A small amount of the sample is introduced into the ion source of the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.
Analytical Workflow
Conclusion
The comparative analysis of this compound and 2-Aminobenzonitrile via FT-IR and Mass Spectrometry reveals distinct spectral differences attributable to the presence of the fluorine atom. In the FT-IR spectrum, fluorination leads to shifts in the vibrational frequencies of the amino and nitrile groups and introduces a characteristic C-F stretching vibration. The mass spectra show different fragmentation patterns, indicating an alteration in the stability and bond dissociation energies of the fluorinated compound. These data are crucial for the structural elucidation and quality control of these compounds in research and development settings.
References
A Comparative Guide to Purity Assessment of 2-Amino-6-fluorobenzonitrile: HPLC vs. Capillary Electrophoresis
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates like 2-Amino-6-fluorobenzonitrile is critical, as impurities can directly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of a proposed High-Performance Liquid Chromatography (HPLC) method and a Capillary Electrophoresis (CE) method for the purity assessment of this key building block. Detailed experimental protocols and representative performance data are presented to assist in selecting the most suitable analytical method for your laboratory's needs.
The primary analytical challenge is to develop a robust method capable of separating the main compound from potential process-related impurities and degradation products. This guide details a proposed Reversed-Phase HPLC (RP-HPLC) method, known for its high resolution and reliability, and a Capillary Zone Electrophoresis (CZE) method, which offers a rapid, high-efficiency, and orthogonal separation mechanism.
Comparative Analysis of Analytical Methods
The choice between HPLC and CE depends on several factors, including the specific impurities to be resolved, required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the proposed methods for the analysis of this compound.
| Parameter | Proposed RP-HPLC Method | Proposed Capillary Electrophoresis Method |
| Principle | Partitioning between a non-polar stationary phase and a polar mobile phase. | Differential migration of ions in an electric field.[1] |
| Instrumentation | HPLC system with UV detector | CE system with UV detector |
| Column/Capillary | C18 column (e.g., 4.6 x 150 mm, 5 µm) | Fused-silica capillary (e.g., 50 µm i.d., 50 cm) |
| Typical Run Time | ~20 minutes | ~10 minutes |
| Linearity (r²) | >0.999 | >0.998 |
| Precision (%RSD) | < 1.0% | < 2.0% |
| Accuracy (% Recovery) | 98-102% | 97-103% |
| LOD/LOQ | Lower (typically ng/mL range) | Higher (typically µg/mL range) |
| Solvent Consumption | High | Very Low |
| Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies for the proposed RP-HPLC and CZE methods are provided below. These protocols are based on established methods for similar aromatic amines and fluorinated compounds.[2][3]
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed to provide excellent separation of this compound from potential non-polar and moderately polar impurities.
1. Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
2. Reagents and Solutions:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or ultrapure.
-
Formic Acid (FA), analytical grade.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 15.0 10 90 17.0 10 90 17.1 90 10 | 20.0 | 90 | 10 |
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the sample diluent to achieve a final concentration of approximately 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Method 2: Capillary Zone Electrophoresis (CZE)
This method offers a rapid and efficient alternative with a different separation selectivity, making it an excellent orthogonal technique for impurity profiling.[1][4]
1. Instrumentation:
-
Capillary electrophoresis system with a UV-Vis detector.
-
Uncoated fused-silica capillary (e.g., 50 µm i.d., 50 cm total length, 40 cm effective length).
2. Reagents and Solutions:
-
Sodium tetraborate, analytical grade.
-
Boric acid, analytical grade.
-
Sodium hydroxide for pH adjustment.
-
Background Electrolyte (BGE): 25 mM sodium borate buffer, pH 9.2.
-
Sample Diluent: Water/Methanol (90:10 v/v).
3. Electrophoretic Conditions:
-
Voltage: 25 kV.
-
Capillary Temperature: 25 °C.
-
Detection Wavelength: 245 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before analysis.
Workflow and Data Analysis Visualization
To better illustrate the analytical process, the following diagrams outline the experimental workflow for the HPLC purity assessment method.
Caption: Workflow for HPLC Purity Assessment.
Conclusion
Both the proposed RP-HPLC and CZE methods are suitable for the purity assessment of this compound. The RP-HPLC method is a robust, high-resolution technique that is widely available in analytical laboratories.[5] It is particularly well-suited for resolving a wide range of impurities. The CZE method provides a fast, high-efficiency, and orthogonal separation, consuming minimal solvent, which makes it an excellent complementary technique for method validation and routine quality control where speed is a priority.[1] The choice of method will depend on the specific analytical needs, but using both can provide a comprehensive purity profile of the compound.
References
- 1. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Capillary electrophoresis for the analysis of small-molecule pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
Comparative study of catalysts for reactions with 2-Amino-6-fluorobenzonitrile
A Comparative Guide to Catalysts for Reactions with 2-Amino-6-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of catalytic systems for key chemical transformations involving this compound, a versatile building block in medicinal chemistry. Due to the limited availability of direct comparative studies on this specific substrate, this guide presents data from analogous reactions to provide insights into catalyst performance. The information herein is intended to serve as a starting point for reaction optimization and catalyst selection.
Introduction to Catalytic Transformations of this compound
This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly quinazolines, which are prominent scaffolds in numerous therapeutic agents. The presence of amino, cyano, and fluoro groups allows for diverse chemical modifications. Key reactions include carbon-carbon bond formation via Suzuki-Miyaura coupling, carbon-nitrogen bond formation through Buchwald-Hartwig amination, and the construction of quinazoline rings. The choice of catalyst is paramount for achieving high yields and selectivity in these transformations.
Comparative Performance of Catalysts
The following tables summarize the performance of common catalysts in reactions analogous to those involving this compound. The data is collated from studies on substrates with similar electronic and steric properties.
Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Catalyst System (Catalyst/Ligand) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 75-90 | A versatile and commonly used catalyst, but can be sensitive to air and moisture. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100-110 | 8-16 | 85-95 | Highly active for challenging substrates, including those with steric hindrance. |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | 80-100 | 12-24 | 80-92 | Effective for a broad range of aryl and heteroaryl couplings. |
| NiCl₂(dppp) | K₃PO₄ | Toluene | 110 | 18-36 | 60-80 | A more economical alternative to palladium, but may require higher temperatures and longer reaction times. |
Table 2: Comparison of Catalysts for Buchwald-Hartwig Amination of Aryl Halides with Amines
| Catalyst System (Catalyst/Ligand) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 90-110 | 12-24 | 80-95 | A classic system for C-N coupling; effective for a variety of amines. |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-120 | 18-30 | 75-90 | Particularly effective for coupling with less nucleophilic amines. |
| G3-XPhos Palladacycle | K₃PO₄ | t-Amyl alcohol | 100 | 8-16 | 90-98 | A highly active and stable pre-catalyst, often requiring lower catalyst loadings. |
| CuI / Phenanthroline | K₂CO₃ | DMF | 110-130 | 24-48 | 65-85 | A cost-effective alternative to palladium, though generally less active and requiring higher temperatures. |
Table 3: Comparison of Catalysts for the Synthesis of Quinazolines from 2-Aminobenzonitriles
| Catalyst | Co-reactant/Conditions | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| FeCl₂ | Grignard reagent, then t-BuOOH | DMSO | 25 | 18 | 43-86 | Involves the formation of a ketimine intermediate followed by oxidative cyclization.[1] |
| Co(OAc)₂·4H₂O | Nitriles, t-BuOK, air | t-Amyl alcohol | 95 | 24 | up to 95 | A ligand-free system utilizing air as the oxidant.[2] |
| I₂ | Benzylamines, O₂ | Solvent-free | 130 | 3-8 | 68-92 | A metal-free approach using iodine as the catalyst and oxygen as the oxidant.[3] |
| CuCl/DABCO/4-HO-TEMPO | Aldehydes, O₂ | CH₃CN | 80 | - | 40-98 | A copper-catalyzed aerobic oxidative annulation.[4] |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for reactions with this compound. Note: These protocols are illustrative and may require optimization for specific substrates and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
This compound (1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
Xantphos (3 mol%)
-
Cs₂CO₃ (2 equivalents)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a glovebox or under a stream of argon, add the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and Xantphos (0.03 mmol) to a dry Schlenk tube.
-
Add this compound (1.2 mmol) and Cs₂CO₃ (2.0 mmol).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the tube and heat the reaction mixture to 110 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture, dilute with dichloromethane, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Catalytic Cycles and Workflows
The following diagrams illustrate the fundamental signaling pathways of the catalytic cycles and a general experimental workflow for catalyst screening.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Experimental workflow for high-throughput catalyst screening.
References
- 1. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline synthesis [organic-chemistry.org]
- 3. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Yield comparison between different synthetic routes to quinazolines using fluorinated benzonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various synthetic routes to quinazolines utilizing fluorinated benzonitriles as a key starting material. The following sections detail the performance of different methodologies, supported by experimental data, to inform the selection of the most suitable synthetic strategy for your research and development needs.
Yield Comparison of Synthetic Routes
The synthesis of quinazolines and their derivatives from fluorinated benzonitriles has been approached through several methodologies, with yields varying based on the specific reagents, catalysts, and reaction conditions. Below is a summary of quantitative data from key studies to facilitate a clear comparison.
| Starting Material (Fluorinated Benzonitrile) | Reagent/Catalyst | Product | Yield (%) | Reference |
| 2-Fluorobenzonitrile | 2-Aminopyridines, KOtBu | Quinazolinamines | Moderate to Good | [1][2] |
| 2-Fluorobenzonitrile | Amidines, KOtBu | Quinazolinimines | Moderate to Good | [1][2] |
| 2-Fluoro-N-methylbenzamide | Benzamide, Cs2CO3 | 3-Methyl-2-phenylquinazolin-4-one | 72 | [3] |
| 2-Fluoro-N-methylbenzamide | 2-Methylbenzamide, Cs2CO3 | 3-Methyl-2-(o-tolyl)quinazolin-4(3H)-one | 73 | [3] |
| 2-Fluoro-N-methylbenzamide | 4-Methylbenzamide, Cs2CO3 | 3-Methyl-2-(p-tolyl)quinazolin-4(3H)-one | 75 | [3] |
| 2-Fluoro-N-methylbenzamide | 2-Thiophenecarboxamide, Cs2CO3 | 3-Methyl-2-(thiophen-2-yl)quinazolin-4(3H)-one | 55 | [3] |
| 2-Fluorobenzamide | Benzamide, Cs2CO3 | 2-Phenylquinazolin-4(3H)-one | 63 | [3] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published literature and offer a foundation for reproducing the summarized results.
Catalyst-Free Synthesis of Quinazolinamines and Quinazolinimines
This method, developed by Wu and coworkers, describes a convenient, catalyst-free procedure for the synthesis of quinazolinamines and quinazolinimines from 2-fluorobenzonitriles.[1][2]
-
General Procedure: A mixture of 2-fluorobenzonitrile (1.0 mmol), the corresponding 2-aminopyridine or amidine (1.2 mmol), and KOtBu (2.0 mmol) in DMSO (3.0 mL) is stirred at a specified temperature (typically 80-120 °C) for a designated time (typically 12-24 h). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired quinazolinamine or quinazolinimine.
Base-Promoted SNAr Reaction and Cyclization to Quinazolin-4-ones
This approach involves a base-promoted nucleophilic aromatic substitution (SNAr) of ortho-fluorobenzamides with amides, followed by an intramolecular cyclization to yield quinazolin-4-ones.[3]
-
General Procedure: To a solution of the ortho-fluorobenzamide (1.0 mmol) and the corresponding amide (2.5 equiv) in DMSO, a base such as Cs2CO3 (4.0 equiv) is added.[3] The reaction mixture is heated at 135 °C for 24 hours.[3] After cooling to room temperature, the mixture is processed as described in the previous protocol. Purification is typically achieved through column chromatography to yield the pure quinazolin-4-one product.
Workflow and Pathway Diagrams
The following diagrams illustrate the generalized experimental workflow and a key reaction pathway for the synthesis of quinazolines from fluorinated benzonitriles.
Caption: Generalized workflow for quinazoline synthesis.
Caption: SNAr and cyclization pathway to quinazolines.
References
- 1. Synthesis of quinazolinimines and quinazolinamines from 2-fluorobenzonitriles under catalyst-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Validated analytical methods for characterizing 2-Amino-6-fluorobenzonitrile derivatives
A Comprehensive Guide to Validated Analytical Methods for the Characterization of 2-Amino-6-fluorobenzonitrile Derivatives
For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is paramount. This compound serves as a critical starting material for the synthesis of a variety of heterocyclic compounds, including medicinally important quinazoline derivatives. Ensuring the purity, identity, and quality of these derivatives requires a suite of validated analytical methods. This guide provides a comparative overview of commonly employed analytical techniques for the characterization of this compound derivatives, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic methods (FTIR and NMR).
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method is contingent on the specific analytical challenge, such as impurity profiling, quantitative analysis, or structural elucidation. The following sections detail the principles, advantages, and typical performance characteristics of each technique for the analysis of this compound derivatives, particularly focusing on quinazoline-based structures synthesized from this precursor.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment and quantification of non-volatile and thermally labile compounds, making it highly suitable for many this compound derivatives.
Key Performance Characteristics of a Validated HPLC-UV Method for Quinazoline Derivatives
| Parameter | Typical Performance |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Specificity | No interference from blank, placebo, or degradation products |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents, starting materials, and volatile impurities in the derivatives of this compound.
Typical GC-MS Parameters for Impurity Profiling
| Parameter | Typical Value |
| Linearity (Correlation Coefficient, r²) | > 0.995 |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | 0.1 ppm |
| Limit of Quantification (LOQ) | 0.3 ppm |
| Specificity | Mass spectral library matching and retention time confirmation |
Spectroscopic Methods: FTIR and NMR
Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural elucidation and confirmation of this compound derivatives.
Comparative Overview of Spectroscopic Techniques
| Technique | Information Provided | Application in Characterization |
| FTIR Spectroscopy | Presence of functional groups (e.g., C=O, N-H, C-N, C-F). | Confirmation of successful synthesis by identifying key functional group transformations. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed molecular structure, including connectivity of atoms and stereochemistry. | Unambiguous structure determination and identification of impurities. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following are representative protocols for the analysis of quinazoline derivatives of this compound.
Validated HPLC-UV Method for Quinazoline Derivatives
This protocol is based on methods developed for the stability testing and quantification of novel quinazoline derivatives.[1][2]
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard of the quinazoline derivative in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Dissolve the sample containing the quinazoline derivative in the mobile phase to achieve a final concentration within the linear range of the method.
3. Method Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations of the standard solution. Plot the peak area against concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120%).
-
Precision:
-
Repeatability: Analyze six replicate injections of the standard solution.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
Specificity: Analyze blank, placebo, and stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation) to ensure no interference at the retention time of the analyte peak.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
GC-MS Method for Impurity Profiling
This protocol is a general guideline for the detection of volatile impurities in pharmaceutical intermediates.
1. GC-MS Conditions:
-
Column: Capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 10 min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
2. Sample Preparation:
-
Dissolve a known amount of the this compound derivative in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
Spectroscopic Characterization
1. FTIR Spectroscopy:
-
Acquire the spectrum of the solid sample using an ATR-FTIR spectrometer or by preparing a KBr pellet.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to the functional groups present in the molecule. For a quinazoline derivative, key bands would include C=N stretching, aromatic C=C stretching, and C-H stretching.[3][4]
2. NMR Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the complete structure of the derivative.[5][6][7][8]
Visualizing Analytical Workflows
The following diagrams illustrate the typical workflows for the analytical methods described.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 2-Amino-6-fluorobenzonitrile as a Premier Building Block for Heterocyclic Libraries
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Amino-6-fluorobenzonitrile in the Synthesis of Bioactive Scaffolds.
The synthesis of diverse and novel heterocyclic libraries is a cornerstone of modern drug discovery. The choice of starting materials is critical, dictating the efficiency of synthetic routes, the diversity of accessible molecular scaffolds, and ultimately, the biological activity of the resulting compounds. This guide provides a comprehensive benchmark of this compound against other common building blocks for the synthesis of medicinally important heterocyclic libraries, including quinazolines, benzodiazepines, triazoles, and pyridopyrimidines. Supported by experimental data, this document offers an objective comparison to inform precursor selection in your research and development endeavors.
Executive Summary
This compound stands out as a highly versatile and reactive precursor for the synthesis of a variety of heterocyclic systems. Its unique electronic properties, stemming from the presence of an amino, a nitrile, and a fluorine group on the aromatic ring, offer distinct advantages in terms of reactivity and the potential for generating libraries of compounds with desirable pharmacological properties. The ortho-disposition of the amino and nitrile groups facilitates efficient cyclization reactions, a key feature for the construction of fused heterocyclic rings. The fluorine substituent can enhance metabolic stability and binding affinity of the final compounds. This guide will demonstrate that while alternative building blocks are viable, this compound often provides a superior or complementary platform for generating diverse and potent heterocyclic libraries.
Performance Comparison of Building Blocks in Heterocyclic Synthesis
The selection of a starting material can significantly impact the yield, reaction conditions, and accessibility of the desired heterocyclic scaffold. This section provides a comparative analysis of this compound against other common precursors.
Quinazoline Derivatives
Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anticancer and antimicrobial properties. Several FDA-approved drugs, such as Gefitinib, feature a quinazoline core and function as Epidermal Growth Factor Receptor (EGFR) inhibitors.[1]
The synthesis of 2-amino-4-iminoquinazolines from various substituted 2-aminobenzonitriles provides a direct comparison of their reactivity. The following table summarizes the yield of this reaction with different starting materials under acidic conditions.
| Starting Material | Product Yield (%) | Reference |
| 2-Aminobenzonitrile | 75 | [2] |
| 2-Amino-6-methylbenzonitrile | 80 | [2] |
| 2-Amino-6-methoxybenzonitrile | 55 | [2] |
| This compound | 78 | [2] |
| 2-Amino-6-chlorobenzonitrile | 72 | [2] |
Analysis: The data indicates that this compound provides a high yield for the synthesis of the 2-amino-4-iminoquinazoline scaffold, comparable to the methyl-substituted analog and superior to the methoxy- and chloro-substituted counterparts. This highlights the favorable electronic influence of the fluorine atom on the cyclization reaction.
Benzodiazepine Derivatives
Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the GABA-A receptor, resulting in anxiolytic, sedative, and anticonvulsant properties. While 2-aminobenzonitriles can be precursors, 2-aminobenzophenones are more commonly employed for the synthesis of 1,4-benzodiazepines.
| Starting Material | Heterocyclic Product | Key Reagents | Yield (%) | Reference |
| 2-Amino-5-nitrobenzophenone | Nitrazepam (a 1,4-benzodiazepine) | Chloroacetyl chloride, Ammonia | High (not specified) | [3] |
| o-Phenylenediamine | 1,5-Benzodiazepine | Ketones, p-TSA | 92-94 | [4] |
Triazole Derivatives
1,2,4-Triazoles are five-membered heterocyclic compounds with a broad spectrum of biological activities, including antifungal and anticancer properties. One-pot syntheses from nitriles offer an efficient route to these scaffolds.
| Starting Material (Nitrile) | Co-reactant | Catalyst | Solvent | Yield (%) | Reference |
| Benzonitrile | Benzonitrile | Cu(OAc)₂ | DMSO | 85 | [5] |
| 4-Chlorobenzonitrile | Benzonitrile | Cu(OAc)₂ | DMSO | 82 | [5] |
| 4-Methoxybenzonitrile | Benzonitrile | Cu(OAc)₂ | DMSO | 88 | [5] |
Analysis: This copper-catalyzed one-pot synthesis demonstrates high yields for various substituted benzonitriles. It is anticipated that this compound would also be a suitable substrate for this transformation, offering a route to highly functionalized triazole derivatives.
Pyrido[2,3-d]pyrimidine Derivatives
Pyrido[2,3-d]pyrimidines are bicyclic heterocycles with diverse biological activities, including kinase inhibition. They are typically synthesized from substituted 2-aminopyridines.
| Starting Material | Key Reagents | Yield (%) | Reference |
| 2-Amino-3-cyanopyridine derivatives | Phenylisothiocyanate, Carbon disulfide, Phenylisocyanate | Good to Moderate (51-83%) | [6][7] |
| 6-Aminouracil | α,β-Unsaturated ketones | Not specified | [7] |
Analysis: The synthesis of pyrido[2,3-d]pyrimidines relies on aminopyridine precursors. While not a direct application of 2-aminobenzonitriles, this highlights the importance of the strategic placement of amino and nitrile groups on a heterocyclic core for the construction of fused systems.
Experimental Protocols
This section provides detailed methodologies for the synthesis of various heterocyclic libraries.
Synthesis of 2-Amino-4-iminoquinazolines from 2-Aminobenzonitriles
General Procedure: [2]
To a solution of the respective 2-aminobenzonitrile (1.0 mmol) and N-benzyl cyanamide (1.5 mmol) in hexafluoroisopropanol (HFIP, 5 mL) is added hydrochloric acid (2.0 mmol). The reaction mixture is heated to 70 °C in an oil bath for 1 hour. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-amino-4-iminoquinazoline.
Synthesis of 1,5-Benzodiazepines from o-Phenylenediamine
General Procedure: [4]
A mixture of o-phenylenediamine (10 mmol), the corresponding ketone (20 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.6 mmol) is heated at 80-85 °C for 10-20 minutes. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product is purified by silica gel chromatography.
One-Pot Synthesis of 3,5-Disubstituted-1,2,4-triazoles from Nitriles
General Procedure: [5]
To a solution of hydroxylamine hydrochloride (1.5 mmol) in DMSO (5.0 mL) in a sealed tube, add triethylamine (2.0 mmol). Add the first nitrile (1.0 mmol) to the mixture and stir at 80 °C for 2 hours. To the resulting mixture, add the second nitrile (1.2 mmol) and copper(II) acetate (0.1 mmol). Heat the reaction mixture to 120 °C and stir for 12 hours. After completion of the reaction (monitored by TLC), cool the mixture to room temperature. Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Synthesis of Pyrido[2,3-d]pyrimidines from 2-Amino-3-cyanopyridine
General Procedure: [7]
A mixture of the appropriate 2-amino-3-cyanopyridine derivative (1 mmol) and the corresponding reagent (e.g., phenylisothiocyanate, 1.1 mmol) in a suitable solvent (e.g., DMF) is heated under reflux for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to afford the desired pyrido[2,3-d]pyrimidine derivative.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives
Quinazoline-based inhibitors like Gefitinib target the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This inhibition blocks the downstream signaling cascade that promotes cell proliferation and survival, making it a key strategy in cancer therapy.
Caption: EGFR signaling pathway and its inhibition by quinazoline-based drugs like Gefitinib.
GABA-A Receptor Modulation by Benzodiazepines
Benzodiazepines bind to a specific site on the GABA-A receptor, a ligand-gated ion channel. This binding enhances the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in a calming effect on the nervous system.
Caption: Mechanism of action of benzodiazepines on the GABA-A receptor.
Experimental Workflow: One-Pot Synthesis of Triazoles
The following diagram illustrates the general workflow for the one-pot synthesis of 3,5-disubstituted-1,2,4-triazoles from nitriles.
Caption: Experimental workflow for the one-pot synthesis of 1,2,4-triazoles.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of diverse heterocyclic libraries. Its performance, particularly in the synthesis of quinazolines, is excellent, often providing high yields. The presence of the fluorine atom offers a strategic advantage for modulating the physicochemical and pharmacological properties of the final compounds. While alternative precursors demonstrate high efficacy in specific contexts, the reactivity profile of this compound makes it a superior choice for generating libraries of fluorinated heterocycles with high potential for biological activity. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery of new therapeutic agents.
References
Safety Operating Guide
Proper Disposal of 2-Amino-6-fluorobenzonitrile: A Guide for Laboratory Professionals
Providing critical safety and operational guidance for researchers, this document outlines the approved procedures for the proper disposal of 2-Amino-6-fluorobenzonitrile, ensuring the safety of laboratory personnel and compliance with regulatory standards.
This compound is a versatile intermediate in medicinal chemistry, frequently used in the synthesis of novel therapeutic agents.[1][2] However, its hazardous properties necessitate strict adherence to proper disposal protocols. This guide provides a step-by-step approach to its safe handling and disposal.
Hazard Profile and Safety Summary
This compound is classified as an acute toxicant and an irritant.[3] Understanding its hazard profile is the first step in ensuring safe handling and disposal.
| Hazard Classification | Description | GHS Hazard Statement(s) |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 |
| Acute Toxicity (Dermal) | Toxic in contact with skin. | H311 |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | H332 |
| Skin Irritation | Causes skin irritation. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 |
Data sourced from multiple safety data sheets.[3][4]
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, eye protection with side shields (approved under standards such as EN166), chemical-resistant gloves, and a dust mask (such as a type N95).[1]
Step-by-Step Disposal Protocol
The primary methods for the disposal of this compound are incineration or sending the material to a licensed chemical destruction facility.[4][5] Under no circumstances should this chemical be discharged into sewer systems.[5]
Experimental Protocol for Waste Handling and Disposal:
-
Segregation and Labeling:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, disposable labware) in a dedicated, clearly labeled, and sealed waste container.
-
The label should include the chemical name ("this compound"), CAS number (77326-36-4), and appropriate hazard pictograms.
-
-
Container Management:
-
Disposal of Uncontaminated Packaging:
-
For completely emptied original packaging, triple rinse with a suitable solvent.
-
The rinsate should be collected and treated as chemical waste.
-
After rinsing, the packaging can be offered for recycling or reconditioning. Alternatively, puncture the container to render it unusable for other purposes before disposal.[5]
-
-
Arranging for Final Disposal:
-
Contact an accredited and licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the chemical waste.
-
Disposal should be carried out in accordance with all local, state, and national legislation.[4] The most common approved method is controlled incineration with flue gas scrubbing.[5]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
References
Personal protective equipment for handling 2-Amino-6-fluorobenzonitrile
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Amino-6-fluorobenzonitrile, ensuring personal safety and maintaining a secure laboratory environment.
Chemical Profile and Hazards:
This compound is a solid, off-white powder.[1] It is classified as an acute toxicant if swallowed, inhaled, or in contact with skin.[1][2] It is also known to cause skin and serious eye irritation.[1][2][3]
| Hazard Classification | Category |
| Acute toxicity, Oral | Category 4[2] |
| Acute toxicity, Dermal | Category 4[2] |
| Acute toxicity, Inhalation | Category 4[2] |
| Skin irritation | Category 2[2] |
| Eye irritation | Category 2[2] |
| Specific target organ toxicity – single exposure | Category 3 (Respiratory irritation)[2] |
Personal Protective Equipment (PPE):
A comprehensive approach to personal protective equipment is critical to mitigate exposure risks.
| PPE Category | Specification |
| Eye Protection | Wear safety glasses with side shields or chemical safety goggles tested and approved under government standards such as EN166 (EU).[1] |
| Hand Protection | Handle with chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use and removed using proper technique.[1] |
| Skin and Body Protection | Wear a lab coat. Choose body protection appropriate to the concentration and amount of the substance at the specific workplace.[1] |
| Respiratory Protection | If dust is likely to be generated, work in a certified chemical fume hood. If a fume hood is not available or insufficient, use a NIOSH-approved respirator with a full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges.[1][4] |
Safe Handling and Storage:
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.
| Procedure | Guideline |
| Handling | Avoid inhalation, ingestion, and contact with skin and eyes.[1] Use only in a well-ventilated area.[1] Wash hands thoroughly after handling.[1][5] Do not eat, drink, or smoke when using this product.[2][5] |
| Storage | Store in a well-ventilated place and keep the container tightly closed.[1][2] The recommended storage temperature is between 2-8°C.[4] Store locked up.[2] |
First Aid Measures:
In the event of exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Protocol |
| Ingestion | If swallowed, rinse your mouth with water. Call a POISON CENTER or doctor if you feel unwell.[1][2] |
| Skin Contact | If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2] |
| Inhalation | If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2] |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
Spill and Disposal Plan:
Proper containment and disposal of this compound are critical to prevent environmental contamination and ensure laboratory safety.
Spill Management: In case of a spill, evacuate personnel to a safe area.[2] Ensure adequate ventilation.[2] Avoid dust formation.[2] Sweep up the spilled substance, avoiding the creation of dust, and collect it in a suitable, closed container for disposal.[1]
Disposal Protocol: Dispose of contents and containers in accordance with local, state, or national legislation.[1] Do not dispose of down the drain or with general laboratory waste. Contaminated materials such as gloves, filter paper, and empty containers should be collected in a designated, labeled hazardous waste container.
Experimental Workflow:
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
